molecular formula C6H7FN2 B1519061 2-Amino-3-Fluoro-4-methylpyridine CAS No. 1003710-35-7

2-Amino-3-Fluoro-4-methylpyridine

Cat. No.: B1519061
CAS No.: 1003710-35-7
M. Wt: 126.13 g/mol
InChI Key: GMRCETURKYMUNO-UHFFFAOYSA-N
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Description

2-Amino-3-Fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRCETURKYMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-Fluoro-4-methylpyridine

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For researchers, scientists, and drug development professionals, the pyridine ring system represents a privileged structure, ubiquitous in pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability. When strategically fluorinated, the pyridine scaffold gains enhanced properties; fluorine's high electronegativity can modulate the pKa of the basic nitrogen, alter lipophilicity, block metabolic pathways, and improve binding affinity to target proteins. This compound is a key building block that embodies these advantages, making its efficient synthesis a topic of significant interest for the development of novel therapeutics. This guide provides a detailed exploration of scientifically robust strategies for its preparation, grounded in established chemical principles and field-proven insights.

Retrosynthetic Analysis and Strategic Considerations

A direct, single-step synthesis for this compound is not prominently described in the literature, necessitating a multi-step approach. Our retrosynthetic analysis identifies two primary strategies diverging from the commercially available and structurally rich intermediate, 2-Amino-4-methyl-3-nitropyridine (3) .

Diagram 1: Retrosynthetic Pathways

G cluster_main Retrosynthesis of this compound cluster_route1 Route A: Nucleophilic Aromatic Substitution (SNAr) Target This compound (1) Nitro_Precursor 2-Amino-4-methyl-3-nitropyridine (3) Target->Nitro_Precursor SNAr (F- for NO2) Diamino_Precursor 2,3-Diamino-4-methylpyridine (2) Target->Diamino_Precursor Balz-Schiemann Reaction Amino_Picoline 2-Amino-4-methylpyridine (4) Nitro_Precursor->Amino_Picoline Nitration Diamino_Precursor->Nitro_Precursor

Caption: Retrosynthetic analysis for this compound.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is our primary and recommended pathway. It leverages the powerful electron-withdrawing nature of the nitro group at the C3 position to facilitate the displacement of this group by a fluoride nucleophile. This approach is attractive due to its relative directness from the key nitro-intermediate 3 .

  • Route B: Reduction and Diazotization-Fluorination : This alternative route involves the initial reduction of the nitro group in 3 to form a diamine intermediate 2 , followed by a selective Balz-Schiemann type reaction. While chemically sound, this route presents significant challenges in achieving selective diazotization of the C3-amino group without affecting the C2-amino group, potentially requiring complex protection-deprotection steps.

This guide will focus primarily on the more robust SNAr strategy (Route A), while also providing a theoretical overview and protocol for the diazotization route (Route B) for comprehensiveness.

Recommended Synthetic Pathway: Nitration and SNAr

This two-step sequence represents the most practical approach, starting from the readily available 2-amino-4-methylpyridine.

Diagram 2: Overall Workflow for Route A

Caption: The recommended two-step synthetic workflow.

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine (3)

The synthesis begins with the nitration of 2-amino-4-methylpyridine (4 ).

Causality Behind Experimental Choices:

  • Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Regioselectivity : The directing effects of the substituents on the pyridine ring are paramount. The amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. The methyl group (-CH₃) is also activating and ortho/para-directing. The combination of these effects leads to a mixture of products, primarily the desired 3-nitro isomer and the 5-nitro isomer. This is a known challenge with this substrate.[1]

  • Reaction Control : Temperature control is critical. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0-10 °C) during the addition of the pyridine substrate to the mixed acid is essential to prevent runaway reactions and minimize the formation of undesired byproducts.[1] Subsequent heating is required to drive the reaction to completion.

  • Work-up : The reaction mixture is quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., NaOH or NH₄OH). This precipitates the nitro-products, which are less soluble in the aqueous medium than the starting material. The separation of the 3-nitro and 5-nitro isomers typically requires purification by column chromatography or recrystallization.

Detailed Experimental Protocol: Nitration

  • Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated H₂SO₄ (100 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Nitrating Mixture : Slowly add concentrated HNO₃ (50 mL) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition : Dissolve 2-amino-4-methylpyridine (20 g, 0.185 mol) in concentrated H₂SO₄ (50 mL) and add this solution dropwise to the nitrating mixture. The internal temperature must be kept below 10 °C throughout the addition.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then carefully heat to 60-70 °C and maintain for 4-6 hours.

  • Quenching & Neutralization : Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500 g) with vigorous stirring. Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until pH 8-9 is reached, keeping the temperature below 20 °C.

  • Isolation & Purification : The precipitated yellow solid is collected by filtration and washed with cold water. The crude product, a mixture of 3-nitro and 5-nitro isomers, is dried. Purification is achieved by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the desired 2-Amino-4-methyl-3-nitropyridine (3 ).

Step 2: Synthesis of this compound (1) via SNAr

This is the pivotal step where the nitro group is displaced by fluoride.

Causality Behind Experimental Choices:

  • Mechanism : The SNAr mechanism is a two-step addition-elimination process. The fluoride ion (F⁻) attacks the electron-deficient carbon at C3, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing effect of the nitro group and the ring nitrogen are crucial for stabilizing this intermediate. In the second step, the aromaticity is restored by the elimination of the nitrite ion (NO₂⁻).[4]

  • Fluoride Source : Anhydrous cesium fluoride (CsF) is often the reagent of choice.[4] The large, poorly-solvated cesium cation enhances the nucleophilicity of the fluoride anion in aprotic solvents. Anhydrous potassium fluoride (KF), often used with a phase-transfer catalyst, is a more economical alternative.

  • Solvent : A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is required. These solvents effectively solvate the cation (Cs⁺ or K⁺) while leaving the fluoride anion relatively "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at the elevated temperatures typically necessary to overcome the activation energy for this transformation.

  • Temperature : High temperatures (typically 120-180 °C) are necessary to drive the reaction, as breaking the C-N bond and disrupting aromaticity in the intermediate step is energetically demanding.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

  • Preparation : To an oven-dried flask under a nitrogen atmosphere, add 2-Amino-4-methyl-3-nitropyridine (3 ) (5.0 g, 32.6 mmol) and anhydrous cesium fluoride (14.9 g, 98.0 mmol, 3 equivalents).

  • Solvent Addition : Add anhydrous DMSO (100 mL) to the flask.

  • Reaction : Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours for complete conversion.

  • Work-up : Cool the mixture to room temperature and pour it into a separatory funnel containing water (300 mL) and ethyl acetate (200 mL).

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound (1 ).

Alternative Synthetic Pathway: Reduction and Diazotization

This route, while more challenging, is a valid alternative based on classic organic transformations.

Diagram 3: Overall Workflow for Route B

Caption: The alternative two-step synthetic workflow.

Step 1: Synthesis of 2,3-Diamino-4-methylpyridine (2)
  • Methodology : The reduction of the nitro group to an amine is a standard procedure. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol is a clean and efficient method.[5] Alternatively, reduction using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, can be employed.[5]

Detailed Experimental Protocol: Nitro Group Reduction

  • Preparation : In a hydrogenation vessel, dissolve 2-Amino-4-methyl-3-nitropyridine (3 ) (5.0 g, 32.6 mmol) in methanol (150 mL).

  • Catalyst : Add 10% Pd/C (0.5 g, 10 wt%) to the solution.

  • Hydrogenation : Place the vessel on a Parr hydrogenator and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (50 psi) and shake at room temperature.

  • Completion : The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake.

  • Work-up : Release the pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield 2,3-Diamino-4-methylpyridine (2 ), which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (1) via Diazotization
  • Methodology : This step involves the Balz-Schiemann reaction. The diamine is treated with a diazotizing agent (e.g., sodium nitrite in a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures to form a diazonium tetrafluoroborate salt. Gentle heating of this salt then causes it to decompose, releasing nitrogen gas and forming the C-F bond.

  • Key Challenge : The primary difficulty is the lack of selectivity. Both amino groups are susceptible to diazotization. Achieving selective reaction at the C3-amino group is non-trivial and would likely result in a low yield of the desired product alongside other byproducts. This is the major drawback of this route.

Representative Experimental Protocol: Diazotization-Fluorination

  • Preparation : Dissolve 2,3-Diamino-4-methylpyridine (2 ) (3.0 g, 24.4 mmol) in a 48% aqueous solution of HBF₄ (25 mL) at 0 °C.

  • Diazotization : Add a solution of sodium nitrite (1.86 g, 27.0 mmol) in water (10 mL) dropwise, keeping the temperature between 0 and 5 °C. Stir for 1 hour at this temperature.

  • Isolation of Salt : The diazonium tetrafluoroborate salt may precipitate. If so, it should be collected by filtration, washed with cold ether, and dried under vacuum.

  • Fluorination : Gently heat the isolated salt (or the reaction mixture directly) until nitrogen evolution ceases.

  • Work-up and Purification : After cooling, the reaction is worked up by neutralization, extraction with an organic solvent, and purified by column chromatography to isolate the target compound 1 .

Data and Strategy Comparison

ParameterRoute A: Nitration & SNArRoute B: Reduction & Diazotization
Starting Material 2-Amino-4-methylpyridine2-Amino-4-methyl-3-nitropyridine
Number of Steps 22
Key Challenge Isomer separation after nitration.Selective diazotization of the C3-amino group.
Potential Yield Moderate to GoodLow
Scalability GoodPoor
Overall Assessment Recommended. More robust and higher yielding.Feasible but challenging; primarily for academic interest or small scale.

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the nitration of 2-amino-4-methylpyridine followed by a nucleophilic aromatic substitution of the resulting nitro-intermediate. This SNAr approach, while requiring careful control of reaction conditions and purification, is built on well-understood and scalable chemical transformations. The alternative pathway through a diamino intermediate and subsequent diazotization, though mechanistically sound, presents significant selectivity challenges that limit its practical utility. For researchers in drug development, the SNAr route provides a dependable and efficient strategy for accessing this valuable fluorinated building block.

References

2-Amino-3-Fluoro-4-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-fluoro-4-methylpyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The pyridine ring, a privileged structure in countless pharmaceuticals, gains significant therapeutic advantages when functionalized with fluorine. This compound is an exemplar of this principle, merging the nucleophilic reactivity of an amino group, the metabolic and electronic modulation of a fluorine atom, and the structural definition of a methylpyridine core.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the core chemical properties, synthetic pathways, reactivity, and high-value applications of this compound. While it is a specialty chemical with limited publicly available data, this document synthesizes information from closely related analogues and established chemical principles to provide a robust and actionable scientific overview.

Molecular Structure and Identification

The unique arrangement of substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The amino group at C-2, the fluorine at C-3, and the methyl group at C-4 create a distinct chemical personality.

Caption: Structure of this compound.

IUPAC Name: 3-Fluoro-4-methylpyridin-2-amine Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol CAS Number: Data not publicly available.

Physicochemical Properties

Precise experimental data for this compound is not widely published. However, by analyzing its structural analogues, we can establish a reliable profile of its expected properties. The presence of the amino group provides hydrogen bonding capability, suggesting a higher melting point than non-aminated analogues.

PropertyExpected Value / ObservationRationale / Analog Data Source
Appearance Off-white to light yellow solidBased on related aminopyridines.[3]
Melting Point 90 - 110 °C (estimated)Higher than non-fluorinated 2-Amino-4-methylpyridine (96-101 °C) due to polarity, but potentially affected by fluorine's influence on crystal packing.[4]
Boiling Point >230 °C (estimated)Expected to be higher than the boiling point of 2-Amino-4-methylpyridine (230 °C).
Solubility Soluble in lower alcohols, DMF. Freely soluble in water.Based on solubility data for 2-Amino-4-methylpyridine.

Spectroscopic Profile: An Expert Analysis

The spectroscopic signature of this compound is key to its identification and quality control. Below is an expert prediction of its key spectral features.

  • ¹H NMR: The spectrum will be characterized by two aromatic signals. The proton at C6 is expected to appear as a doublet, coupled to the H5 proton. The H5 proton will present as a doublet of doublets, showing coupling to both the H6 proton and the fluorine atom at C3. The methyl group (CH₃) at C4 will be a singlet, and the amino (NH₂) protons will appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show six distinct signals. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F). Smaller two- and three-bond couplings will be observed for C2, C4, and C5.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine ring.

  • Infrared (IR) Spectroscopy: Key vibrational modes will include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C-F stretching band (around 1200-1300 cm⁻¹), and characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z = 126. Subsequent fragmentation may involve the loss of HCN or methyl radicals, which are common fragmentation pathways for pyridine derivatives.

Synthesis and Methodology

Synthesizing this compound requires a regioselective fluorination step, which can be challenging. A plausible and effective route involves a modified Balz-Schiemann reaction starting from a readily available precursor, 2-amino-4-methylpyridine. This approach provides excellent control over the final substitution pattern.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process:

  • Nitration: Introduction of a nitro group at the C3 position. The amino group is a strong ortho-, para-director, but under specific conditions, nitration at the adjacent C3 position can be achieved, often by first protecting the amine.

  • Reduction: Conversion of the nitro group to a second amino group, yielding 2,3-diamino-4-methylpyridine.

  • Fluorination (Balz-Schiemann): Diazotization of the newly introduced amino group at C3, followed by displacement with fluoride. This step is selective for the new amine, leaving the original C2 amine intact.

Caption: Proposed synthesis workflow for this compound.

Exemplary Experimental Protocol: Fluorodediazoniation

This protocol is adapted from established procedures for the synthesis of fluoropyridines from their corresponding amines.[5]

  • Dissolution & Cooling: Dissolve 2,3-diamino-4-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) or an HF-pyridine solution within a suitable fluoropolymer reaction vessel, under an inert atmosphere (N₂ or Ar). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Diazotization: Slowly add sodium nitrite (NaNO₂, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below -70 °C. The formation of the diazonium salt intermediate is critical.

  • Thermal Decomposition: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then gently heat to 20-60 °C. Nitrogen gas will evolve as the diazonium group is replaced by fluorine.

  • Quenching & Extraction: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C3 is generally not prone to SNAr due to the electron-donating effects of the adjacent amino and methyl groups. However, the reactivity of fluoropyridines in SNAr is significantly higher than their chloro-analogs, a fact that can be exploited if the electronic nature of the ring is altered.[6][7]

  • Electrophilic Aromatic Substitution (EAS): The C2-amino group is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The C4-methyl group is also activating. Since C3 is blocked, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack (e.g., halogenation, nitration).

  • Reactions of the Amino Group: The C2-amino group behaves as a typical aromatic amine. It can be readily acylated, alkylated, or used as a nucleophile in coupling reactions to build more complex molecular scaffolds. Its presence is crucial for forming bicyclic heterocycles, which are common motifs in pharmacologically active compounds.[8]

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine is a well-established strategy to enhance the drug-like properties of a molecule.[9][10] this compound is a valuable building block precisely because it delivers the "fluorine advantage" in a synthetically accessible package.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at the C3 position can block a potential site of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1]

  • Modulation of Basicity (pKa): The highly electronegative fluorine atom acts as an electron-withdrawing group via induction, lowering the pKa (basicity) of the nearby pyridine ring nitrogen. This fine-tuning of pKa can be critical for optimizing a drug's solubility, cell permeability, and binding affinity to its target protein.[10]

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding potency and selectivity.[2]

  • Scaffold for Bioactive Molecules: The 2-aminopyridine moiety itself is a known pharmacophore. For instance, analogues of 2-amino-4-methylpyridine have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[11] The addition of fluorine to this scaffold is a logical step toward developing next-generation inhibitors with improved pharmacokinetic profiles.

Safety, Handling, and Storage

Disclaimer: No specific MSDS is available for this compound. The following information is synthesized from the safety data of close structural analogs, including 2-amino-4-methylpyridine and other fluoro-aminopyridines.[4][12][13] This compound should be handled only by trained professionals.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up or in an area accessible only to qualified personnel.

Conclusion

This compound represents a sophisticated building block for modern chemical synthesis. Its properties are a direct result of the synergistic effects of its amino, fluoro, and methyl substituents on the pyridine core. While detailed experimental data remains sparse, a clear picture of its chemical behavior, synthetic accessibility, and potential applications emerges from the analysis of related structures and fundamental principles. For medicinal chemists, it offers a pre-packaged solution for introducing fluorine to block metabolic hotspots, modulate pKa, and enhance binding interactions, making it a valuable tool in the quest for safer and more effective therapeutics.

References

CAS number for 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-methylpyridin-2-amine (2-Amino-3-Fluoro-4-methylpyridine)

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylpyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the aminopyridine scaffold imparts unique physicochemical properties that are increasingly exploited to enhance the metabolic stability, bioavailability, and target-binding affinity of novel therapeutic agents. This document delves into the compound's chemical identity, plausible synthetic pathways, key physicochemical properties, and its applications as a critical building block in the development of advanced pharmaceuticals. Furthermore, a thorough discussion of the associated safety protocols and handling procedures is provided to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

Systematic nomenclature is critical for the unambiguous identification of chemical entities. The compound of interest, commonly referred to as this compound, is more formally named 3-Fluoro-4-methylpyridin-2-amine . Its hydrochloride salt is registered under CAS Number 2913245-25-5[1].

Structural Information
  • IUPAC Name: 3-Fluoro-4-methylpyridin-2-amine

  • Common Names: this compound, 2-Amino-3-fluoro-4-picoline

  • Molecular Formula: C₆H₇FN₂

  • Molecular Weight: 126.13 g/mol

Physicochemical Data

The introduction of fluorine can significantly alter the physical properties of an organic molecule by influencing its polarity, lipophilicity, and crystal packing. The table below summarizes key physicochemical data for the parent compound and related isomers.

Property3-Fluoro-4-methylpyridin-2-amine3-Amino-6-fluoro-4-methylpyridine2-Fluoro-4-methylpyridine
CAS Number 2913245-25-5 (HCl salt)[1]954236-33-0461-87-0[2]
Appearance Solid (Expected)SolidColorless to light yellow liquid
Molecular Weight 126.13 g/mol 126.13 g/mol 111.12 g/mol
Melting Point Not available57-62 °CNot applicable
Boiling Point Not availableNot available160-161 °C[2]
Storage Conditions Inert atmosphere, 2-8°C (for related compounds)Inert atmosphere, 2-8°C (for related compounds)Not specified

Synthesis and Reaction Chemistry

The synthesis of meta-fluorinated pyridines presents a notable challenge in synthetic organic chemistry due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic aromatic substitution (SNAr) at the 3-position[3][4]. However, several strategies can be envisaged for the preparation of 3-Fluoro-4-methylpyridin-2-amine, often involving multi-step sequences.

Proposed Synthetic Strategy

A plausible and effective route leverages the activation of the pyridine ring through N-oxidation, which alters the electronic landscape of the molecule to favor meta-fluorination. This approach has been successfully applied for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine[3][4].

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Nucleophilic Fluorination cluster_3 Step 4: Reduction A 2-Amino-4-methylpyridine (CAS: 695-34-1) B 2-Amino-3-bromo-4-methylpyridine A->B Br₂ C 2-Amino-3-bromo-4-methylpyridine N-oxide B->C m-CPBA D This compound N-oxide C->D KF, heat E 3-Fluoro-4-methylpyridin-2-amine (Target Molecule) D->E PCl₃ or H₂/Pd

Caption: Proposed synthetic workflow for 3-Fluoro-4-methylpyridin-2-amine.

Causality Behind Experimental Choices:

  • Bromination: The initial bromination at the 3-position provides a suitable leaving group for the subsequent nucleophilic fluorination step.

  • N-Oxidation: This is a critical activation step. The N-oxide group acts as a strong electron-withdrawing group, which deactivates the ortho and para positions (2, 4, and 6) towards nucleophilic attack and, conversely, activates the meta positions (3 and 5)[3][4].

  • Nucleophilic Fluorination: With the 3-position activated, a nucleophilic fluorine source, such as potassium fluoride (KF), can displace the bromide. This reaction often requires elevated temperatures.

  • Reduction: The final step involves the removal of the N-oxide group. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or through catalytic hydrogenation (H₂/Pd).

Alternative Synthetic Approaches

Other established methods for synthesizing fluoropyridines include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. A Chinese patent describes a similar improved Blaz-Schiemann reaction for preparing fluoropyridine compounds[5]. However, this method can sometimes suffer from harsh conditions and moderate yields[6].

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the N-oxide strategy and should be optimized for this specific substrate.

Step 1: Synthesis of 2-Amino-3-bromo-4-methylpyridine

  • Dissolve 2-amino-4-methylpyridine in a suitable solvent (e.g., acetic acid).

  • Slowly add an equimolar amount of bromine (Br₂) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with a solution of sodium bisulfite and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Synthesis of 2-Amino-3-bromo-4-methylpyridine N-oxide

  • Dissolve the product from Step 1 in a chlorinated solvent (e.g., dichloromethane).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

  • Isolate the product by extraction and purify as needed.

Step 3: Synthesis of this compound N-oxide

  • Combine the N-oxide from Step 2 with spray-dried potassium fluoride in an aprotic polar solvent (e.g., DMSO).

  • Heat the mixture to 120-150°C for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract the product.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 3-Fluoro-4-methylpyridin-2-amine

  • Dissolve the fluorinated N-oxide from Step 3 in a solvent such as chloroform.

  • Add phosphorus trichloride (PCl₃) dropwise at 0°C.

  • Reflux the mixture for 2-4 hours until the reaction is complete.

  • Carefully quench the reaction with ice water, basify, and extract the final product.

  • Purify by recrystallization or column chromatography to yield the target compound.

Applications in Drug Discovery and Development

Fluorinated aminopyridines are valuable building blocks in medicinal chemistry, primarily due to the beneficial effects of fluorine substitution. The introduction of fluorine can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets through favorable electrostatic interactions.

Role as a Pharmacophore

3-Fluoro-4-methylpyridin-2-amine can be considered a key pharmacophore for introduction into larger, more complex molecules. It is a useful reactant in the synthesis of compounds that exhibit activity as kappa opioid receptor agonists and antagonists[7].

Use in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase. The addition of a fluorine atom can further enhance these interactions and improve the overall pharmacological profile of the inhibitor.

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Target Molecules A 3-Fluoro-4-methylpyridin-2-amine B Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Kinase Inhibitors B->C D GPCR Modulators B->D E PET Tracers B->E

Caption: Role of 3-Fluoro-4-methylpyridin-2-amine in drug discovery workflows.

Application in PET Tracer Development

Analogs of this compound are of interest in the development of Positron Emission Tomography (PET) tracers. For instance, fluorinated derivatives of 4-aminopyridine are being investigated as PET tracers for imaging demyelination in multiple sclerosis[3][8]. A series of 2-amino-4-methylpyridine analogues have also been synthesized and evaluated as potential PET tracers for imaging inducible nitric oxide synthase (iNOS)[9][10].

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds such as 3-Amino-6-fluoro-4-methylpyridine and other aminopyridines, the following hazards should be anticipated[11][12][13][14][15]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Hazard StatementGHS CodeSource (Analogous Compounds)
Harmful if swallowedH302[13]
Causes skin irritationH315[13]
Causes serious eye damage/irritationH318 / H319[13]
May cause respiratory irritationH335[13]
Toxic in contact with skin or if inhaledH311 + H331[11]
May cause damage to organs through prolonged exposureH373[14]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[15].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[12].

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat[12].

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator[12].

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14].

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended, as is common for many aminopyridine derivatives[15].

Conclusion

3-Fluoro-4-methylpyridin-2-amine is a strategically important building block for modern drug discovery. Its synthesis, while challenging, is achievable through methods that activate the pyridine ring towards meta-fluorination. The unique properties conferred by the fluorine atom make this compound and its derivatives highly valuable for developing new therapeutic agents with improved pharmacological profiles. Adherence to strict safety protocols is essential when handling this and related compounds to mitigate potential health risks. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile molecule into their research and development programs.

References

An In-Depth Technical Guide to 2-Amino-3-Fluoro-4-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity. Among the vast landscape of fluorinated heterocyles, 2-Amino-3-Fluoro-4-methylpyridine stands as a significant building block, combining the key pharmacophoric elements of a 2-aminopyridine with the advantageous properties of a fluorine substituent. This guide provides an in-depth exploration of its discovery, history, synthesis, and burgeoning applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Molecule: Physicochemical Properties

While the specific historical account of the first synthesis of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives. The compound, also known as 3-Fluoro-4-methylpyridin-2-amine, possesses the following key characteristics:

PropertyValue
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Typically a solid
CAS Number Not consistently available in major databases

The presence of the electron-withdrawing fluorine atom at the 3-position significantly influences the electron density of the pyridine ring and the basicity of the amino group. This modulation is a critical aspect of its utility in the design of novel bioactive molecules.

The Art of Synthesis: Proposed Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, leveraging established methodologies in pyridine chemistry. While a definitive, published route for this specific molecule is scarce, the following sections detail plausible and scientifically sound synthetic protocols based on analogous transformations.

Strategy 1: Fluorination via Diazotization-Fluorination (Balz-Schiemann Type Reaction)

A classic and reliable method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. A plausible route starting from 2,3-diamino-4-methylpyridine is outlined below.

  • Diazotization: To a cooled solution (-5 to 0 °C) of 2,3-diamino-4-methylpyridine in an excess of anhydrous hydrogen fluoride (HF) or a solution of HF in pyridine, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature.

  • Fluoride Exchange: The resulting diazonium fluoride salt solution is then gently warmed to room temperature and subsequently heated to induce decomposition and the formation of the C-F bond, releasing nitrogen gas.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized with a base such as sodium carbonate or ammonia. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Balz-Schiemann Type Reaction:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_3_diamino_4_methylpyridine 2,3-Diamino-4-methylpyridine 2_amino_3_fluoro_4_methylpyridine This compound 2_3_diamino_4_methylpyridine->2_amino_3_fluoro_4_methylpyridine Diazotization-Fluorination NaNO2_HF 1. NaNO₂, an. HF, -5 to 0 °C 2. Heat

Caption: Proposed synthesis via a Balz-Schiemann type reaction.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of fluorinated pyridines, particularly when the ring is activated by electron-withdrawing groups. A hypothetical route could involve the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride ion.

This approach would commence with 2-amino-4-methyl-3-nitropyridine.

  • Reaction Setup: 2-amino-4-methyl-3-nitropyridine is dissolved in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Fluoride Source: An excess of a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF) often in the presence of a phase-transfer catalyst (e.g., a tetraalkylammonium salt), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an appropriate organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.[1][2]

Diagram of the Proposed SNAr Reaction from a Nitro Precursor:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_amino_4_methyl_3_nitropyridine 2-Amino-4-methyl-3-nitropyridine 2_amino_3_fluoro_4_methylpyridine This compound 2_amino_4_methyl_3_nitropyridine->2_amino_3_fluoro_4_methylpyridine SNAr CsF_DMSO CsF, DMSO, Heat

Caption: Proposed synthesis via SNAr from a nitro precursor.

An alternative SNAr approach would utilize 2-amino-3-chloro-4-methylpyridine as the starting material.

  • Reaction Setup: 2-amino-3-chloro-4-methylpyridine is dissolved in a high-boiling aprotic polar solvent like DMF or sulfolane.

  • Fluoride Source: A spray-dried potassium fluoride is added. The efficiency of the reaction is highly dependent on the anhydrous conditions and the quality of the KF.

  • Reaction Conditions: The mixture is heated to a high temperature (often >150 °C) for an extended period.

  • Work-up and Purification: The work-up and purification would follow a similar procedure to that described for the nitro precursor.

Strategy 3: Synthesis from a Pre-fluorinated Pyridine

This strategy involves constructing the aminopyridine functionality onto a pyridine ring that already contains the fluorine atom at the desired position. A potential starting material would be 2,3-difluoro-4-methylpyridine.

  • Selective Amination: 2,3-difluoro-4-methylpyridine is subjected to amination, for example, by heating with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 110-140 °C).[3] The regioselectivity of the amination is crucial, with the amino group preferentially substituting the fluorine at the 2-position due to electronic effects.

  • Work-up and Purification: After the reaction is complete, the vessel is cooled, and the contents are extracted with an organic solvent. The organic extracts are dried and concentrated, and the product is purified by chromatography or recrystallization.

Diagram of the Proposed Synthesis from a Pre-fluorinated Pyridine:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_3_difluoro_4_methylpyridine 2,3-Difluoro-4-methylpyridine 2_amino_3_fluoro_4_methylpyridine This compound 2_3_difluoro_4_methylpyridine->2_amino_3_fluoro_4_methylpyridine Selective Amination NH3_H2O aq. NH₃, Heat

Caption: Proposed synthesis from a pre-fluorinated pyridine.

Applications in Drug Discovery and Beyond

The 2-amino-3-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, and the addition of a 4-methyl group can further enhance its utility.

Kinase Inhibition

The 2-aminopyridine core is a well-established hinge-binding motif for many protein kinases. The fluorine atom at the 3-position can engage in favorable interactions within the ATP-binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency and selectivity of the inhibitor. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative degradation at that position, leading to an improved pharmacokinetic profile.

Central Nervous System (CNS) Applications

The introduction of fluorine can increase the lipophilicity of a molecule, which may facilitate its ability to cross the blood-brain barrier. This makes this compound an attractive starting point for the development of CNS-active agents.

Agrochemicals

Fluorinated pyridine derivatives are also prevalent in the agrochemical industry, where they are used in the development of herbicides, fungicides, and insecticides. The unique properties imparted by fluorine can enhance the efficacy and environmental profile of these agents.

Precursor for Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Analogues of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[4][5] The development of radiolabeled versions of these inhibitors for use in positron emission tomography (PET) imaging has also been an area of active research.[4][5]

Future Perspectives

The demand for novel, functionalized heterocyclic building blocks continues to grow, driven by the relentless pursuit of new therapeutics and advanced materials. This compound, with its unique combination of reactive handles and beneficial physicochemical properties, is well-positioned to be a valuable tool in the arsenal of synthetic chemists. As synthetic methodologies become more sophisticated, we can anticipate the development of even more efficient and scalable routes to this and related compounds, further unlocking their potential in a wide range of applications.

References

Spectroscopic Blueprint of 2-Amino-3-Fluoro-4-methylpyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-3-Fluoro-4-methylpyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and draws upon extensive data from structurally analogous compounds to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, grounded in first principles and validated by empirical data from related structures, offers researchers a robust framework for the identification, characterization, and quality control of this compound in a drug development context.

Molecular Structure and Spectroscopic Overview

The unique arrangement of an electron-donating amino group, a strongly electronegative fluorine atom, and an electron-releasing methyl group on the pyridine ring creates a distinct electronic environment that governs its spectroscopic behavior. Understanding these influences is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, with assignments based on the analysis of substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons. The electron-donating amino group will shield the ring protons, shifting them upfield, while the electronegative fluorine will have a more complex effect, including through-space coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzRationale
H-6~7.6 - 7.9Doublet (d)~5.0Positioned ortho to the ring nitrogen, leading to a downfield shift. Coupled to H-5.
H-5~6.4 - 6.7Doublet (d)~5.0Shielded by the ortho amino group and coupled to H-6.
-NH₂~4.5 - 5.5Broad Singlet (br s)-Protons are exchangeable, leading to a broad signal.
-CH₃~2.2 - 2.4Singlet (s)-Typical chemical shift for a methyl group on a pyridine ring.

Causality Behind Experimental Choices in ¹H NMR: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often preferred for pyridine derivatives containing amino groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling. A standard 400 or 500 MHz spectrometer would provide the necessary resolution to accurately determine the coupling constants between H-5 and H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic perturbations of the substituents on the pyridine ring. The carbon atoms directly attached to the nitrogen, fluorine, and amino groups will show the most significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ) ppmPredicted Multiplicity (due to ¹⁹F coupling)Rationale
C-2~158 - 162DoubletAttached to the amino group and adjacent to the nitrogen, resulting in a downfield shift.
C-3~135 - 140Doublet (large ¹JCF)Directly bonded to fluorine, causing a significant downfield shift and a large one-bond C-F coupling constant.
C-4~145 - 150DoubletAttached to the methyl group and influenced by the adjacent fluorine.
C-5~110 - 115Singlet or small doubletShielded by the ortho amino group.
C-6~148 - 152Singlet or small doubletAdjacent to the ring nitrogen.
-CH₃~18 - 22SingletTypical range for a methyl group on an aromatic ring.

Trustworthiness Through Self-Validating Protocols: To confirm these assignments, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable. A COSY spectrum would definitively show the coupling between H-5 and H-6, while an HSQC would correlate each proton to its directly attached carbon, validating the assignments in both Tables 1 and 2.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The key diagnostic peaks are expected in the N-H and C-F stretching regions.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H asymmetric and symmetric stretching of the primary amine. Often appears as a doublet.
3100 - 3000Medium-WeakAromatic C-H stretching.
1620 - 1580StrongC=C and C=N ring stretching vibrations.
1250 - 1150StrongC-F stretching vibration.
850 - 800StrongC-H out-of-plane bending.

Expert Insights on IR Analysis: The presence of a sharp, strong band in the 1250-1150 cm⁻¹ region would be a strong indicator of the C-F bond. The characteristic doublet for the N-H stretch of the primary amine is a key signature to look for. The spectrum would typically be acquired using a KBr pellet for a solid sample or as a thin film.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
~126Molecular ion (M⁺) peak, corresponding to the molecular weight of C₆H₇FN₂.
~111Loss of a methyl radical (-CH₃).
~99Loss of HCN from the pyridine ring.

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of pyridine derivatives is well-documented. The initial loss of a methyl group is a common pathway for methylated pyridines. Subsequent fragmentation of the pyridine ring, often involving the loss of HCN, is also a characteristic process. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal-to-noise.

  • 2D NMR (COSY, HSQC): Acquire standard COSY and HSQC spectra using the instrument's predefined parameter sets to establish proton-proton and proton-carbon correlations.

IR Data Acquisition (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS, HRMS) Sample->MS Data_Analysis Comprehensive Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Characterization Data Data_Analysis->Final_Report

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoro-4-methylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and outlines robust methodologies for its empirical determination. We will delve into the theoretical considerations governing its behavior in various media and under different stress conditions, and present detailed protocols for accurate and reproducible measurements. The insights provided herein are intended to empower researchers to confidently assess the viability of this compound for their specific applications.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and hydrogen-bonding properties. The introduction of various functional groups, such as amino, fluoro, and methyl moieties, allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its biological activity, reactivity, and material properties.

This compound incorporates three key substituents that are expected to significantly impact its solubility and stability:

  • 2-Amino Group: This group can act as both a hydrogen bond donor and acceptor, and its basicity will influence the molecule's charge state at different pH values.

  • 3-Fluoro Group: The high electronegativity of fluorine can alter the electron distribution within the pyridine ring, affecting its pKa and susceptibility to chemical reactions. Fluorine substitution is also a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

  • 4-Methyl Group: This electron-donating group can subtly influence the basicity of the pyridine nitrogen and may provide a site for metabolic oxidation.

A thorough understanding of the interplay of these functional groups is paramount for predicting and confirming the compound's behavior in experimental and physiological systems.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₆H₇FN₂Based on its chemical structure.
Molecular Weight 126.13 g/mol Calculated from the atomic weights of its constituent atoms.[2]
Appearance Likely a solid at room temperatureThe related compound 3-Amino-2-fluoro-4-picoline has a melting point of 63-64°C.[3] The presence of hydrogen bonding from the amino group would favor a solid state.
pKa Estimated to be in the range of 2-4The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to 2-amino-4-methylpyridine.
Solubility Sparingly soluble in water, soluble in organic solventsThe aromatic ring and methyl group contribute to its lipophilicity. However, the amino group and the potential for protonation at low pH should afford some aqueous solubility. The related compound 2-amino-4-methylpyridine is described as freely soluble in water. The fluorine substituent in the target molecule may alter this.

Experimental Determination of Solubility

Accurate determination of solubility is a critical step in early-stage drug development and for any application involving solution-phase chemistry. The following section outlines a robust protocol for quantifying the solubility of this compound.

Thermodynamic Solubility Shake-Flask Method (ICH Guideline Q6A)

This method is considered the gold standard for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess This compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvent Prepare buffered solutions (pH 2, 5, 7.4) prep_solvent->prep_vials shake Shake at constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep_vials->shake centrifuge Centrifuge to separate solid shake->centrifuge supernatant Extract and filter supernatant centrifuge->supernatant hplc Quantify concentration by validated HPLC-UV method supernatant->hplc

Caption: Workflow for thermodynamic solubility determination.

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4) and a non-buffered aqueous solution.

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared buffers and selected organic solvents (e.g., methanol, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4] A calibration curve prepared from stock solutions of known concentrations is required for accurate quantification.

Stability Assessment: Ensuring Compound Integrity

Investigating the stability of this compound is crucial to define its shelf-life, identify potential degradation products, and understand its persistence in various environments.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.

G cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 60°C in solution) start->thermal photolytic Photolytic (ICH Q1B compliant light exposure) start->photolytic analysis Analyze samples by HPLC-UV/MS at defined time points acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis

Caption: Experimental workflow for forced degradation studies.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add the stock solution to a solution of 0.1 M NaOH.

    • Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products. The method should be capable of separating the parent compound from all significant degradants.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Potential Degradation Pathways

Based on the chemistry of related pyridine compounds, several degradation pathways can be anticipated:

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the methyl group can be oxidized to a hydroxymethyl or carboxylic acid functionality. Studies on the related compound [18F]3-Fluoro-4-aminopyridine have identified 5-hydroxy and N-oxide metabolites, suggesting these are plausible degradation routes.[5]

  • Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring opening, although this is less common.

  • Photodegradation: Aromatic systems can be susceptible to photodegradation, which may involve radical mechanisms or rearrangements.

Analytical Methodologies

The reliability of any solubility or stability data is contingent on the quality of the analytical methods used.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantification of this compound and the separation of its potential impurities and degradants.[4]

  • Column: A C18 reversed-phase column is generally a good starting point for pyridine derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound should be used for quantification. Diode array detection (DAD) is useful for assessing peak purity.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.

Gas Chromatography (GC)

For assessing the purity of the starting material, especially for volatile impurities, Gas Chromatography may be a suitable technique.[6]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive characterization of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data needed to advance their research and development activities. The structural similarity to compounds with known metabolic pathways suggests that particular attention should be paid to oxidative degradation. Future work should focus on the empirical determination of these properties and the full structural elucidation of any identified degradation products. Such data will be invaluable for the scientific community and will facilitate the rational design of future molecules based on this promising scaffold.

References

A Technical Guide to the Potential Biological Activity of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 2-Amino-3-Fluoro-4-methylpyridine

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for enhancing pharmacological properties.[1][2] The pyridine ring, a ubiquitous motif in numerous approved drugs, often serves as a critical pharmacophore for target engagement.[1] When functionalized with both an amino group and a fluorine atom, the resulting aminofluoropyridine structure presents a compelling starting point for drug discovery. This guide focuses on the untapped potential of a specific, yet under-investigated molecule: This compound .

While direct biological data for this exact compound is scarce in publicly available literature, a comprehensive analysis of structurally related analogs allows us to formulate well-grounded hypotheses regarding its potential therapeutic applications. This document serves as a technical roadmap for researchers, outlining the scientific basis for investigating this compound and providing detailed experimental protocols to elucidate its biological activities. We will explore its potential as an enzyme inhibitor, an anticancer agent, and an antimicrobial, drawing parallels from established research on similar fluorinated and non-fluorinated aminopyridines.

PART 1: Synthesis and Physicochemical Properties

The synthesis of this compound is a critical first step for any biological investigation. While a specific, optimized synthesis for this exact molecule is not readily found in the provided search results, general methods for the synthesis of related fluorinated aminopyridines can be adapted. For instance, a common approach involves the fluorination of a corresponding chloro- or bromo-pyridine precursor.[3] Alternatively, a multi-step synthesis starting from commercially available building blocks can be envisioned.

A plausible synthetic route could involve the nitration of 2-amino-4-methylpyridine, followed by a halogen exchange reaction to introduce the fluorine atom, and subsequent reduction of the nitro group. The strategic placement of the fluorine atom at the 3-position is expected to influence the molecule's electronic properties and metabolic stability. The C-F bond is the strongest single bond in organic chemistry, often imparting resistance to metabolic degradation.[2] Furthermore, the high electronegativity of fluorine can alter the pKa of the aminopyridine ring system, potentially influencing its binding affinity to biological targets.[2][4]

Key Physicochemical Considerations:
PropertyPredicted Influence of FluorineRationale
Metabolic Stability EnhancedThe strong C-F bond is resistant to enzymatic cleavage.[1][2]
Lipophilicity IncreasedFluorine substitution on an aromatic ring generally increases lipophilicity, which can improve membrane permeability.[1][2]
Acidity/Basicity (pKa) ModifiedThe electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen and the amino group, affecting ionization at physiological pH and potential for ionic interactions with targets.[2]
Binding Affinity Potentially ImprovedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and can displace water molecules from binding pockets.[1][5]

PART 2: Hypothesized Biological Activities and Experimental Validation

Based on the extensive research into aminopyridine and fluorinated pyridine derivatives, we can postulate several key biological activities for this compound.

Potential as an Inducible Nitric Oxide Synthase (iNOS) Inhibitor

Scientific Rationale: 2-Amino-4-methylpyridine is a known potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[6][7][8] The overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and septic shock. Therefore, selective iNOS inhibitors are of significant therapeutic interest. The introduction of a fluorine atom to this scaffold could enhance its potency and pharmacokinetic profile.

Experimental Workflow for iNOS Inhibition Assay:

Caption: Workflow for determining the iNOS inhibitory activity of this compound.

Detailed Protocol:

  • Cell Culture and iNOS Induction: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS. To induce iNOS expression, treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 18-24 hours.

  • Preparation of Cell Lysate: Harvest the induced cells, wash with PBS, and lyse them in a suitable buffer containing protease inhibitors. Centrifuge the lysate to remove cellular debris, and collect the supernatant containing the iNOS enzyme.

  • In Vitro Inhibition Assay: In a 96-well plate, prepare a reaction mixture containing the cell lysate, L-arginine (the substrate for iNOS), NADPH, and other necessary cofactors. Add varying concentrations of this compound to the wells.

  • Nitrite Quantification: Incubate the plate at 37°C for a defined period. The enzymatic reaction produces nitric oxide, which is rapidly converted to nitrite in the aqueous buffer. Stop the reaction and measure the nitrite concentration using the Griess assay. This involves adding Griess reagent to each well, which reacts with nitrite to form a colored azo compound.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of iNOS inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the iNOS activity.

Potential as a Kinase Inhibitor for Anticancer Therapy

Scientific Rationale: The 2-aminopyridine scaffold is a well-established "hinge-binding" motif present in numerous clinically approved kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of aminopyridines have shown inhibitory activity against various kinases, including MAP4K4, JAK2, and EGFR.[9][10][11] The addition of a fluorine atom can enhance binding affinity and selectivity.

Experimental Workflow for Kinase Inhibition Profiling:

Caption: A tiered approach for evaluating the kinase inhibitory potential of the target compound.

Detailed Protocols:

  • Primary Kinase Panel Screen: To obtain an unbiased view of the compound's kinase inhibitory potential, perform a broad screen against a large panel of kinases (e.g., KINOMEscan). This competitive binding assay will identify which kinases interact with the compound at a fixed concentration.

  • IC50 Determination for Hits: For the primary hits identified, perform in vitro enzymatic assays to determine the IC50 values. Assays like ADP-Glo or LanthaScreen are commonly used and measure the kinase activity by quantifying ATP consumption or peptide phosphorylation, respectively.

  • Cellular Target Engagement: To confirm that the compound interacts with its target kinase within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of the target protein upon ligand binding.

  • Inhibition of Substrate Phosphorylation: Treat cancer cell lines that are known to be driven by the target kinase with this compound. Lyse the cells and perform a Western blot to assess the phosphorylation status of the kinase's downstream substrates. A reduction in phosphorylation would indicate target engagement and inhibition of the signaling pathway.

  • Anti-Proliferative Activity: Evaluate the compound's ability to inhibit the growth of various cancer cell lines using assays such as the MTT or CellTiter-Glo assay. This will determine the compound's cytotoxic or cytostatic effects.

Potential as an Antimicrobial Agent

Scientific Rationale: Pyridine derivatives are known to possess a wide range of antimicrobial activities.[12] The incorporation of a fluorine atom, as seen in fluoroquinolone antibiotics, can significantly enhance antibacterial potency.[13][14] Therefore, this compound is a candidate for investigation as a novel antimicrobial agent.

Experimental Workflow for Antimicrobial Activity Screening:

Caption: Standard workflow for assessing the antimicrobial properties of a novel compound.

Detailed Protocol:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using the broth microdilution method.

    • Prepare a 96-well plate with serial dilutions of this compound in a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the MBC is determined.

    • Take a small aliquot from the wells of the MIC plate that show no visible growth.

    • Plate these aliquots onto agar plates that do not contain the test compound.

    • Incubate the agar plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial viability.

  • Cytotoxicity Assay: To assess the compound's potential toxicity to mammalian cells, a cytotoxicity assay is performed using a cell line such as HEK293 or HepG2. This is crucial for determining the selectivity of the antimicrobial effect. The IC50 value from this assay can be compared to the MIC values to calculate a selectivity index (IC50/MIC). A higher selectivity index is desirable.

PART 3: Future Directions and Conclusion

The exploration of this compound's biological activity is a promising avenue for drug discovery. The structural alerts derived from related compounds strongly suggest its potential as an inhibitor of iNOS and various kinases, as well as a novel antimicrobial agent. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these hypotheses.

Should initial screening reveal significant activity in any of these areas, further studies would be warranted. These could include structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in relevant animal models of disease, and comprehensive pharmacokinetic and toxicological profiling.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Amino-3-fluoro-4-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for biological targets.[1][3] Among fluorinated motifs, the fluorinated pyridine ring is of particular interest due to the prevalence of the pyridine core in numerous FDA-approved drugs.[4]

This guide focuses on 2-Amino-3-fluoro-4-methylpyridine , a highly functionalized and versatile building block. The specific arrangement of its substituents creates a unique electronic and steric profile:

  • 2-Amino Group: A strong electron-donating group that can also act as a coordinating ligand to metal catalysts.

  • 3-Fluoro Group: A strongly electron-withdrawing group that modulates the ring's electronics and can influence regioselectivity in certain reactions.

  • 4-Methyl Group: A weakly electron-donating group that provides steric bulk.

Understanding how to strategically employ this substrate in robust bond-forming reactions is critical for researchers in medicinal chemistry and materials science. This document provides in-depth technical guidance and detailed protocols for its use in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For the purpose of these protocols, we will assume the pyridine ring is further substituted with a leaving group (e.g., Br, I) at the 5- or 6-position, which serves as the reactive site for cross-coupling.

General Experimental Workflow

Successful cross-coupling reactions rely on meticulous technique to exclude oxygen and moisture. The following workflow represents a best-practice approach for the protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyridine Substrate - Coupling Partner - Base - Catalyst/Ligand add_solids Add Solids to Flask prep_reagents->add_solids prep_glass Oven-Dry Glassware (Schlenk Flask/Vial) prep_glass->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) add_solids->inert_atm add_liquids Add Degassed Solvents & Liquid Reagents inert_atm->add_liquids heat_stir Heat to Temperature with Vigorous Stirring add_liquids->heat_stir monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor quench_extract Cool, Quench Reaction & Perform Liquid-Liquid Extraction monitor->quench_extract Upon Completion dry_concentrate Dry Organic Layer & Concentrate in vacuo quench_extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Product (R¹-R²) pd2_trans->product G pd0 Pd(0)L pd2_complex R¹-Pd(II)L-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_amido R¹-Pd(II)L-NR²R³ pd2_complex->pd2_amido Amine Coordination & Deprotonation (HNR²R³ + Base) pd2_amido->pd0 Reductive Elimination product Product (R¹-NR²R³) pd2_amido->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_complex->pd0 Reductive Elimination (forms R¹-R²) cu_x Cu(I)-X cu_alkyne Cu(I)-≡-R² cu_x->cu_alkyne H-≡-R² + Base cu_alkyne->pd2_complex Transmetalation cu_alkyne->cu_x Transmetalation

References

Application Note: A Strategic Protocol for the N-Arylation of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The synthesis of N-aryl aminopyridines is a cornerstone of modern drug discovery, with this scaffold appearing in numerous clinically relevant molecules. 2-Amino-3-fluoro-4-methylpyridine is a particularly valuable building block, offering a unique substitution pattern that can influence molecular conformation, metabolic stability, and target engagement. This document provides an in-depth guide to the N-arylation of this substrate, focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic rationale behind procedural choices, offer a detailed, field-tested protocol, and provide troubleshooting insights to empower researchers to achieve high-yield, selective C-N bond formation.

The Strategic Importance of N-Arylated Aminopyridines

The pyridine ring is a privileged heterocycle in medicinal chemistry, and its N-arylation opens a gateway to vast chemical space. The targeted substrate, this compound, combines several key features:

  • 2-Amino Group: The primary site for N-arylation, allowing for the introduction of diverse aryl and heteroaryl moieties.

  • 3-Fluoro Group: A bioisostere for hydrogen that can modulate pKa, improve metabolic stability, and introduce specific electronic interactions for enhanced target binding.

  • 4-Methyl Group: Provides a steric and electronic handle that can influence reactivity and molecular recognition.

Achieving a successful N-arylation on this electron-deficient, multi-functionalized heterocycle requires a carefully optimized protocol. While several methods exist, including the Ullmann condensation[1][2] and Chan-Lam coupling[3][4], the Buchwald-Hartwig amination has emerged as the preeminent strategy due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[5][6][7]

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[5][8][9] The efficiency of each step is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent.

The generally accepted mechanism involves the following key steps:

  • Reductive Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide coupling partner, forming a Pd(II) intermediate. This is often the rate-determining step.[10]

  • Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][11]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_IO Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(RNH₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NHR) PdII_Amine->PdII_Amido Deprotonation (-H-Base⁺) PdII_Amido->Pd0 Reductive Elimination Product Ar-NHR ArylHalide Ar-X Amine R-NH₂ Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol Design: Key Parameter Selection

The success of the N-arylation of this compound hinges on the judicious selection of reaction components. The inherent properties of the substrate—an electron-deficient ring with a potentially chelating amino group—necessitate specific choices.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, air-stable Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or preformed catalysts such as BrettPhos Pd G4 are often preferred for their convenience and reproducibility.[11][12]

  • Ligand (The Critical Choice): The ligand stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition. For an electron-rich, potentially coordinating substrate like an aminopyridine, bulky, electron-rich phosphine ligands are essential.[12][13]

    • Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are often the first choice for challenging couplings, as their steric bulk can accelerate reductive elimination and prevent the pyridine nitrogen from inhibiting the catalyst.[13]

    • Bidentate Ligands (e.g., Xantphos, BINAP, dppf): These ligands can provide greater stability to the catalytic complex and are effective for many transformations.[5][14] The "bite angle" of these ligands is a critical parameter influencing catalytic activity.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Sodium tert-butoxide (NaOtBu): A strong, effective base, particularly for less acidic amines.

    • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder bases that are often effective and can be advantageous when base-sensitive functional groups are present.

  • Solvent: Anhydrous, aprotic solvents are required to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and tert-butanol are common choices.

Detailed Experimental Protocol

This protocol provides a general starting point for the N-arylation of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Table 1: Reagents and Materials

Reagent/MaterialPurposeTypical Amount (Equivalents)Molar Amount (for 1 mmol scale)
This compoundStarting Material1.21.2 mmol, 151.4 mg
Aryl BromideCoupling Partner1.01.0 mmol
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium Precursor0.01 (1 mol % Pd)0.01 mmol, 9.2 mg
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Ligand0.02 (2 mol %)0.02 mmol, 11.6 mg
Sodium tert-butoxide (NaOtBu)Base1.41.4 mmol, 134.5 mg
Anhydrous TolueneSolvent-5.0 mL
Schlenk tube or Microwave VialReaction Vessel--
Magnetic Stir BarStirring--
Inert Gas (Argon or Nitrogen)Atmosphere--
Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv.), and Xantphos (0.02 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via a syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously. Microwave irradiation can also be employed to potentially shorten reaction times.[15][16][17]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Experimental Workflow Visualization

Workflow A 1. Reagent Addition (Substrates, Catalyst, Ligand, Base) to dry reaction vessel B 2. Inert Atmosphere Purge (Evacuate & Backfill with Ar/N₂) A->B C 3. Anhydrous Solvent Addition B->C D 4. Heating & Stirring (100-110 °C or Microwave) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Cool & Quench E->F Complete G 7. Filtration (Through Celite® pad) F->G H 8. Aqueous Work-up (Extraction & Washes) G->H I 9. Drying & Concentration H->I J 10. Purification (Flash Chromatography) I->J K Final Product J->K

Caption: A typical experimental workflow for Buchwald-Hartwig N-arylation.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; Wet solvent/reagents; Insufficient temperature.Use a fresh bottle of base (especially NaOtBu). Ensure the catalyst is active (use of a reliable precatalyst is recommended[12]). Use freshly distilled/anhydrous solvent. Increase reaction temperature in 10 °C increments.
Inappropriate ligand/base combination.Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). The optimal combination is substrate-dependent.
Catalyst Death Presence of oxygen; Catalyst inhibition by pyridine nitrogen.Ensure the reaction is set up under a strictly inert atmosphere. Switch to a bulkier ligand (e.g., a biarylphosphine) to sterically disfavor catalyst inhibition by the product's pyridine nitrogen.
Side Product Formation Hydrodehalogenation of aryl halide; Diarylation of the amino group.For hydrodehalogenation, try a different base (e.g., K₃PO₄ instead of NaOtBu). To prevent potential diarylation if the product still contains an N-H bond, use a slight excess of the aminopyridine or adjust reaction time and temperature.
Difficult Purification Residual ligand oxides or baseline impurities.During work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) can sometimes help remove basic impurities, but be cautious of product protonation. Optimize chromatography conditions carefully.

References

The Strategic Role of 2-Amino-3-Fluoro-4-methylpyridine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.[1] Its presence is pivotal in numerous commercial products due to its favorable physicochemical properties and biological activity. The strategic introduction of fluorine atoms into these pyridine-based molecules has become a transformative approach in modern agrochemical research.[2][3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and its ability to traverse biological membranes, often leading to increased potency and efficacy at lower application rates.[3][4]

2-Amino-3-Fluoro-4-methylpyridine emerges as a particularly valuable building block in this context. This trifunctional molecule offers a unique combination of reactive sites: an amino group amenable to diazotization and subsequent displacement, a fluorine atom that influences the electronic properties of the pyridine ring, and a methyl group that can be a site for further functionalization or can contribute to steric interactions at the target site. This application note will provide an in-depth guide to the synthetic utility of this compound, focusing on its application in the synthesis of a representative picolinamide herbicide.

Core Synthetic Strategies: Unleashing the Potential of this compound

The synthetic versatility of this compound allows for its incorporation into complex agrochemical structures through a series of well-established and reliable chemical transformations. The primary strategic steps involve:

  • Diazotization and Halogenation (Sandmeyer-type Reaction): The 2-amino group is an excellent synthetic handle. It can be readily converted to a diazonium salt, which can then be displaced by a variety of nucleophiles. A crucial transformation in this context is the Sandmeyer reaction, which allows for the replacement of the amino group with a halogen, such as chlorine or bromine. This conversion is fundamental for creating an intermediate that is primed for subsequent cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions: The halogenated pyridine intermediate becomes a key substrate for building molecular complexity. The electron-deficient nature of the pyridine ring, further activated by the fluorine atom, facilitates nucleophilic aromatic substitution. Moreover, the halogen atom provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, to form diaryl ethers.[5][6]

  • Side-Chain Functionalization: The 4-methyl group can be a site for further modification, although it is often retained in the final structure for its steric and electronic contributions. More commonly, functionalization occurs at other positions of the pyridine ring, which are introduced through the strategic use of the amino group.

  • Carboxylation and Amide Formation: For the synthesis of picolinamide-class herbicides, the introduction of a carboxylic acid or its derivative at the 2-position is essential. This can be achieved through various methods, including the hydrolysis of a nitrile group, which can be introduced via Sandmeyer-type reactions. The resulting carboxylic acid is then activated and coupled with a desired amine to form the final picolinamide product.

Visualizing the Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of a hypothetical picolinamide herbicide from this compound.

Agrochemical_Synthesis_Workflow A This compound B Diazotization (NaNO2, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C D 2-Bromo-3-fluoro-4-methylpyridine C->D Step 2 E Ullmann Condensation (Substituted Phenol, CuI, Base) D->E Step 3 F 2-(Aryloxy)-3-fluoro-4-methylpyridine E->F G Side-chain Oxidation (e.g., KMnO4) F->G Step 4 H 3-Fluoro-4-methyl-2-(aryloxy)picolinic acid G->H I Amide Coupling (Amine, Coupling Agent) H->I Step 5 J Final Picolinamide Herbicide I->J

Caption: Synthetic workflow for a picolinamide herbicide.

Detailed Application Protocol: Synthesis of a Representative Picolinamide Herbicide

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical picolinamide herbicide, N-(4-chlorophenyl)-3-fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinamide, starting from this compound. This target molecule is designed based on the structural features of known pyridine-based herbicides.

Step 1: Synthesis of 2-Bromo-3-fluoro-4-methylpyridine (Sandmeyer-type Reaction)

Rationale: This initial step is critical for converting the versatile but often reactive amino group into a stable and synthetically useful bromo group. The Sandmeyer reaction provides a reliable method for this transformation, enabling subsequent cross-coupling reactions. A patent for a similar transformation on 2-amino-4-picoline suggests this is a viable industrial route.

Protocol:

  • To a stirred solution of 48% hydrobromic acid (100 mL) cooled to -5 °C in a three-necked flask, add this compound (12.6 g, 0.1 mol) portion-wise, ensuring the temperature remains below 0 °C.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise to the reaction mixture, maintaining the temperature between -5 °C and 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (50 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and pour it into a mixture of ice water (200 mL) and ammonia solution to neutralize the excess acid (pH ~8).

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-Bromo-3-fluoro-4-methylpyridine as a pale yellow oil.

Parameter Value
Starting MaterialThis compound
Key ReagentsNaNO₂, HBr, CuBr
Reaction TypeSandmeyer Reaction
Expected Yield70-80%
Product2-Bromo-3-fluoro-4-methylpyridine
Step 2: Synthesis of 2-(4-Fluoro-3-methoxyphenoxy)-3-fluoro-4-methylpyridine (Ullmann Condensation)

Rationale: The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, which are common motifs in agrochemicals.[5] This copper-catalyzed reaction couples the halogenated pyridine with a substituted phenol to construct the core of the target herbicide.

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-Bromo-3-fluoro-4-methylpyridine (19.0 g, 0.1 mol), 4-fluoro-3-methoxyphenol (15.6 g, 0.11 mol), copper(I) iodide (1.9 g, 0.01 mol), and potassium carbonate (27.6 g, 0.2 mol).

  • Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Pour the filtrate into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with 1 M NaOH solution (2 x 100 mL) to remove unreacted phenol, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-Fluoro-3-methoxyphenoxy)-3-fluoro-4-methylpyridine.

Parameter Value
Starting Material2-Bromo-3-fluoro-4-methylpyridine
Key Reagents4-Fluoro-3-methoxyphenol, CuI, K₂CO₃
Reaction TypeUllmann Condensation
Expected Yield60-75%
Product2-(4-Fluoro-3-methoxyphenoxy)-3-fluoro-4-methylpyridine
Step 3 & 4: Synthesis of 3-Fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinic acid (Oxidation and Hydrolysis)

Rationale: This two-step sequence first aims to introduce a carboxylic acid functionality at the 2-position of the pyridine ring. A common strategy involves the conversion of the 4-methyl group to a nitrile, followed by hydrolysis. However, a more direct approach, though potentially lower yielding, is the oxidation of the methyl group to a carboxylic acid. For this protocol, we will assume a hypothetical two-step process involving cyanation followed by hydrolysis for better control and yield.

Protocol (Hypothetical Route):

  • Part A: Benzylic Bromination and Cyanation

    • Dissolve 2-(4-Fluoro-3-methoxyphenoxy)-3-fluoro-4-methylpyridine (26.7 g, 0.1 mol) in carbon tetrachloride (200 mL).

    • Add N-bromosuccinimide (18.7 g, 0.105 mol) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • Dissolve the crude benzylic bromide in a suitable solvent like acetone and treat with sodium cyanide to obtain the corresponding nitrile.

  • Part B: Hydrolysis to Carboxylic Acid

    • Hydrolyze the resulting nitrile by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution).

    • After the reaction is complete, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.

    • Filter, wash with cold water, and dry to obtain 3-Fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinic acid.

Step 5: Synthesis of N-(4-chlorophenyl)-3-fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinamide (Amide Coupling)

Rationale: The final step involves the formation of the amide bond, a key linkage in many bioactive molecules. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling agent, followed by reaction with the desired amine.

Protocol:

  • Suspend 3-Fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinic acid (29.7 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

  • Add oxalyl chloride (13.9 g, 0.11 mol) dropwise, followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-3 hours, or until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in anhydrous dichloromethane (150 mL) and cool to 0 °C.

  • Slowly add a solution of 4-chloroaniline (14.0 g, 0.11 mol) and triethylamine (11.1 g, 0.11 mol) in dichloromethane (50 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the final product, N-(4-chlorophenyl)-3-fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinamide.

Parameter Value
Starting Material3-Fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinic acid
Key ReagentsOxalyl chloride, 4-chloroaniline, Triethylamine
Reaction TypeAmide Coupling
Expected Yield80-90%
ProductN-(4-chlorophenyl)-3-fluoro-2-(4-fluoro-3-methoxyphenoxy)-4-methylpicolinamide

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for a range of chemical transformations to construct complex molecules with enhanced biological activity. The protocols outlined in this application note provide a clear and logical pathway for the synthesis of a representative picolinamide herbicide, demonstrating the strategic importance of this fluorinated pyridine derivative in the agrochemical industry. The principles and methodologies described herein can be adapted and extended to the synthesis of a wide variety of other pyridine-based agrochemicals, underscoring the broad applicability of this key intermediate.

References

Application Note: A Robust and Scalable Synthesis of 2-Amino-3-Fluoro-4-methylpyridine for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-fluoro-4-methylpyridine is a critical structural motif and a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1] However, the regioselective synthesis of such fluorinated heterocycles presents considerable challenges, particularly on a large scale. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We present a two-step synthetic route commencing from 2,3-difluoro-5-chloropyridine, chosen for its high yield, operational simplicity, and avoidance of hazardous reagents often associated with other fluorination methods. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering in-depth procedural details, safety protocols, and analytical characterization methods.

Strategic Approach to Synthesis

The development of a scalable synthetic route requires careful consideration of factors such as starting material availability, reaction efficiency, operational safety, and cost-effectiveness. While several methods exist for the synthesis of fluoropyridines, including direct C-H fluorination and Balz-Schiemann reactions, many are not amenable to large-scale production due to the use of expensive reagents, harsh conditions, or the formation of complex product mixtures.[2][3]

The strategy detailed herein is based on a robust two-step process reported to be suitable for industrial-scale preparation.[4] The core logic of this approach is to leverage a commercially available, pre-fluorinated starting material and perform sequential, high-yielding transformations.

The chosen synthetic pathway involves:

  • Nucleophilic Aromatic Substitution (SNAr): A selective amination at the C2 position of 2,3-difluoro-5-chloropyridine using aqueous ammonia. The higher reactivity of the fluorine atom at the 2-position of the pyridine ring facilitates this substitution over the other halides.[5]

  • Catalytic Hydrogenation: A reductive dehalogenation to selectively remove the chlorine atom at the C5 position using a Palladium on carbon (Pd/C) catalyst, yielding the final target molecule.

This pathway is advantageous for scale-up as it employs readily available reagents, proceeds with high selectivity and yield, and involves straightforward purification procedures.[4]

Synthetic_Pathway start 2,3-Difluoro-5-chloropyridine intermediate 2-Amino-3-fluoro-5-chloropyridine start->intermediate 1. Aq. NH₃    (Ammonolysis) end_product This compound intermediate->end_product 2. H₂, Pd/C    (Reduction) Safety_Workflow ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) eng_controls Engineering Controls (Fume Hood, Grounded Equipment) ppe->eng_controls proc_controls Procedural Controls (SOPs, Inert Atmosphere for Pd/C) eng_controls->proc_controls emergency Emergency Preparedness (Spill Kits, Fire Extinguisher, Eyewash) proc_controls->emergency

References

Application Notes & Protocols: Safe Handling and Storage of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Amino-3-Fluoro-4-methylpyridine, a key intermediate in pharmaceutical research and drug development.[1][2][3][4] As a substituted aminopyridine, this compound requires specific protocols to mitigate risks associated with its chemical properties. These application notes are intended for researchers, scientists, and laboratory personnel, offering field-proven insights and step-by-step procedures to ensure personal safety and experimental integrity.

Introduction and Scientific Context

This compound belongs to a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry. Analogues such as 2-amino-4-methylpyridine have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory processes.[5][6] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated pyridines valuable scaffolds in drug discovery.[7]

However, the same structural features that impart desirable biological activity also necessitate rigorous safety protocols. The aromatic amine group and the fluorine substituent present specific hazards that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous handling techniques. This guide explains the causality behind these safety measures, providing a framework for a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar molecules, such as 3-Amino-2-fluoro-4-methylpyridine and 2-Amino-4-methylpyridine, provide a strong basis for hazard evaluation.[8]

The primary hazards are associated with its potential toxicity as an aromatic amine and the irritant nature of fluorinated organic compounds.[9][10]

Table 1: GHS Hazard Classification (Anticipated)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[8]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[11]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[8][12]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[8][12]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[12] |

Causality of Hazards:

  • Toxicity and Irritation: Aminopyridines can be readily absorbed through the skin and mucous membranes. They can cause irritation upon contact and may lead to systemic effects if significant exposure occurs.[9] The aromatic amine moiety is a common structural alert for skin sensitization.

  • Respiratory Effects: As a fine powder or vapor, the compound can irritate the respiratory tract if inhaled.[12]

  • Fluorine-Specific Risks: While stable under normal conditions, fluorinated organic compounds require careful handling.[10] Incompatible materials or thermal decomposition could potentially release hazardous vapors.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user. Their use is mandatory when handling this compound.

  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be performed inside a properly functioning chemical fume hood.[10][13] This minimizes inhalation exposure to dusts or vapors.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[14][15]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is critical to prevent direct exposure.[16][17] PPE should be selected based on a comprehensive risk assessment of the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye & Face Chemical safety goggles and a face shield.[13][18] Goggles provide a seal against dust and splashes. A face shield must be worn over goggles whenever there is a significant splash hazard, such as during transfers of solutions or reaction quenching.[18][19]
Hand Nitrile gloves (minimum thickness of 4 mil / 0.1 mm).[13][18] Nitrile offers good resistance to a broad range of chemicals and solvents.[18] Always inspect gloves for tears or punctures before use. For prolonged operations or handling of concentrated solutions, consider double-gloving.[10] Change gloves immediately if contamination occurs.
Body Flame-resistant lab coat, fully buttoned.[10][19] Protects skin and personal clothing from minor spills and contamination. Long pants and closed-toe shoes are mandatory laboratory attire.[14]

| Respiratory | Use in a fume hood is the primary control. | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with filters for organic vapors and particulates may be required.[19][20] Respirator use requires formal training and fit-testing.[19] |

Protocols for Safe Handling and Use

Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling the compound from storage to use in an experiment.

G cluster_prep Preparation & PPE cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal A 1. Conduct Risk Assessment & Review SDS B 2. Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) A->B C 3. Verify Fume Hood & Safety Equipment B->C D 4. Retrieve from Storage & Transport in Secondary Containment C->D E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Prepare Solution (Slowly add solid to solvent) E->F G 7. Cap & Label Solution F->G H 8. Decontaminate Spatula & Surfaces G->H I 9. Dispose of Contaminated PPE & Weigh Boats in Hazardous Waste H->I J 10. Return Stock Bottle to Storage I->J

Caption: Safe handling workflow for this compound.

Protocol for Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Before bringing the chemical into the work area, don all required PPE as specified in Table 2. Ensure the fume hood sash is at the appropriate height.

  • Gather Materials: Place a calibrated balance, anti-static weigh boat, spatula, and appropriate glassware for your solution inside the fume hood.

  • Retrieve Chemical: Transport the stock bottle of this compound from its storage location to the fume hood in a secondary container (e.g., a rubber or plastic bucket).

  • Weighing:

    • Tare the anti-static weigh boat on the balance.

    • Carefully open the stock bottle. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the stock bottle immediately after dispensing.

  • Dissolution:

    • Slowly and carefully add the weighed solid to the solvent in your chosen glassware. Never add solvent to the dry solid to avoid splashing.

    • If necessary, stir the solution gently with a magnetic stir bar to aid dissolution.

  • Cleanup:

    • Clean the spatula thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the balance and any contaminated surfaces within the fume hood.

    • Dispose of the used weigh boat and any contaminated wipes in a clearly labeled solid hazardous waste container.[9]

  • Final Steps: Return the stock bottle to its designated storage location. Remove PPE in the correct order, washing hands thoroughly afterward.

Storage and Stability

Proper storage is essential to maintain the purity of this compound and prevent the formation of hazardous byproducts.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12][21] Protect from light and moisture.

  • Location: Keep in a designated cabinet for toxic or reactive chemicals, away from general laboratory traffic.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[15] Contact with these materials could lead to vigorous or exothermic reactions.

Spill and Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][13]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call for immediate medical assistance.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][13]

Small Spill Cleanup (<1 g):

  • Restrict access to the area. Ensure you are wearing full PPE, including double gloves.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[22] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[21]

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

For large spills, evacuate the laboratory immediately, alert others, and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal

All waste containing this compound, including excess solid, solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.[9][23]

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.[9]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Toxic").[9]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[14]

References

Application Notes & Protocols for Optimizing Reaction Conditions with 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of heterocyclic compounds. Herein, we provide a detailed exploration of optimizing reaction conditions for 2-Amino-3-Fluoro-4-methylpyridine, a valuable and electronically complex building block in medicinal chemistry. The strategic placement of an amino, a fluoro, and a methyl group on the pyridine ring presents unique challenges and opportunities in synthetic chemistry. This document moves beyond rote protocols to explain the underlying chemical principles, empowering chemists to make informed decisions for reaction optimization. We focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone transformation for C-N bond formation, providing both foundational theory and actionable, detailed protocols.

Introduction: The Chemical Personality of this compound

This compound is a pyridine scaffold adorned with functional groups that exert strong and often competing electronic effects. Understanding these influences is paramount for predicting reactivity and designing successful synthetic strategies.

  • 2-Amino Group: This is a powerful electron-donating group (EDG) by resonance. It activates the pyridine ring, but its basic lone pair of electrons can also act as a ligand, potentially coordinating to and deactivating metal catalysts.[1] This duality is a central challenge in cross-coupling reactions.

  • 3-Fluoro Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic substitution. However, its small size and ability to participate in hydrogen bonding can influence substrate conformation and interactions with catalysts. In the context of nucleophilic aromatic substitution (SNAr), a fluorine atom ortho or para to an activating group can be an excellent leaving group.[2][3]

  • 4-Methyl Group: This is a weak electron-donating group (+I effect), which slightly activates the ring.

The interplay of these groups makes this compound an interesting substrate, particularly as a nucleophilic partner in cross-coupling reactions. Its derivatives are of significant interest in drug discovery programs, echoing the broader importance of the 2-aminopyridine moiety as a key pharmacophore.[4]

Core Application: N-Arylation via Buchwald-Hartwig Amination

The most common and powerful method to functionalize the amino group of this substrate is the Buchwald-Hartwig amination, which forms a new C-N bond by coupling the amine with an aryl halide or triflate.[1][5][6] The primary challenge is to overcome the inhibitory effect of the pyridine nitrogen and the exocyclic amino group on the palladium catalyst.

Mechanistic Considerations & The Rationale for Optimization

The Buchwald-Hartwig catalytic cycle involves three main stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6] The pyridine substrate can interfere at multiple points.

  • Catalyst Inhibition: The lone pairs on the pyridine nitrogen can coordinate strongly to the Pd(0) center, forming stable, off-cycle complexes that inhibit the initial oxidative addition step.[1]

  • Ligand Selection is Critical: To mitigate catalyst inhibition, the use of bulky, electron-rich phosphine ligands is essential. These ligands serve a dual purpose: they stabilize the palladium center and their steric bulk physically hinders the pyridine nitrogen from coordinating with the metal, keeping the catalyst active and in the catalytic cycle.[7][8] Ligands like XPhos, SPhos, RuPhos, and Josiphos-type ligands have proven effective for challenging heterocyclic substrates.[7][9]

The logical flow for optimizing this reaction is therefore centered on a careful screening of catalyst, ligand, base, and solvent to find the combination that maximizes catalytic turnover while minimizing side reactions.

cluster_cat Catalytic Cycle cluster_inhib Inhibition Pathway Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Inactive Inactive Pd Complex (Off-Cycle) Pd0->Inactive ArX Aryl Halide (Ar-X) ArX->OxAdd PdII L₂(Ar)Pd(II)(X) OxAdd->PdII Coord Amine Coordination & Deprotonation PdII->Coord Amine R-NH₂ (this compound) Amine->Coord Base Base Base->Coord Amido L₂(Ar)Pd(II)(NHR) Coord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Product (Ar-NHR) RedElim->Product Pyridine Pyridine N: (Substrate) Pyridine->Inactive

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination and the competing catalyst inhibition pathway.

Optimization Parameters & Data

A systematic approach to optimization involves varying one parameter at a time. The following table provides a representative dataset for the coupling of this compound with 4-bromotoluene, illustrating the impact of different reaction components.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)NaOtBu (1.5)Toluene11024<10
2Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1101845
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1101288
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane 100 12 92
5Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1001285
6RuPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1001294
7RuPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene1001289
8RuPhos Pd G3 (0.5)-K₃PO₄ (2.0)Dioxane1002475

Analysis of Results:

  • Entry 1 vs. 2 & 3: Standard phosphine ligands like PPh₃ are ineffective, highlighting the need for specialized ligands. The progression from the bidentate BINAP to the bulky, electron-rich monophosphine XPhos shows a dramatic increase in yield, confirming the importance of ligand steric properties.[5][10]

  • Entry 3 vs. 4 & 5: While strong alkoxide bases like NaOtBu are common, milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be equally or more effective, often leading to cleaner reactions. K₃PO₄ proves optimal in this screen.

  • Entry 4 vs. 7: The choice of solvent is crucial. Aprotic polar solvents like dioxane often outperform less polar solvents like toluene for these types of couplings.

  • Entry 4 vs. 6: The use of a pre-formed palladacycle (e.g., RuPhos Pd G3) can offer superior activity and reproducibility compared to generating the catalyst in situ from a palladium salt and free ligand.[9]

  • Entry 6 vs. 8: Reducing catalyst loading is economically and environmentally desirable, but it may require longer reaction times to achieve full conversion.

Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is based on the optimized conditions identified in the screening table (Entry 6).

start Start setup 1. Reaction Setup - Add solids to Schlenk flask:  • Aryl Halide (1.0 eq)  • this compound (1.2 eq)  • K₃PO₄ (2.0 eq)  • RuPhos Pd G3 (2 mol%) start->setup inert 2. Inert Atmosphere - Evacuate & backfill  with Argon (3x) setup->inert solvent 3. Add Solvent - Add anhydrous, degassed  Dioxane via syringe inert->solvent react 4. Reaction - Heat to 100 °C - Stir for 12-24 h - Monitor by TLC/LC-MS solvent->react workup 5. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O & brine react->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Pure Product) purify->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Anhydrous, degassed 1,4-Dioxane

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, and the RuPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl product.

Troubleshooting & Advanced Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Strong coordination by the pyridine nitrogen.Use a bulkier, more electron-rich ligand (e.g., GPhos, BrettPhos). Increase catalyst loading to 3-5 mol%.
Ineffective Base: Base may be too weak or not soluble enough.Switch to a stronger base like LiHMDS or K₂CO₃ in combination with 18-crown-6 to improve solubility.
Poor Substrate Quality: Impurities in starting materials or wet solvent.Purify starting materials. Ensure solvents are rigorously dried and degassed.
Side Product Formation Hydrodehalogenation: The aryl halide is reduced to an arene.This can be caused by trace water. Ensure anhydrous conditions. A different base/solvent combination may also help.
Homocoupling: Dimerization of the aryl halide.Lower the reaction temperature. Use a slightly lower catalyst loading.

Alternative Reactions: While N-arylation is a primary transformation, the electronic nature of this compound also allows for other reactions. Electrophilic aromatic substitution (e.g., halogenation) is challenging due to the deactivating fluoro- group and the potential for the amino group to be protonated under acidic conditions, but may be possible at the C5 position under carefully controlled, neutral conditions.

Conclusion

Optimizing reactions for this compound is a study in managing competing electronic effects. For the widely applicable Buchwald-Hartwig amination, success hinges on the strategic selection of a catalyst system that can overcome the inherent inhibitory nature of the aminopyridine scaffold. The use of bulky, electron-rich phosphine ligands, often as part of a well-defined precatalyst, in combination with a suitable base and solvent, provides a reliable and high-yielding pathway to valuable N-arylated products. The principles and protocols outlined in this guide serve as a robust foundation for researchers to build upon, enabling the efficient and rational synthesis of complex molecules for drug discovery and beyond.

References

Application Note: High-Throughput Analysis of 2-Amino-3-Fluoro-4-methylpyridine by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of 2-Amino-3-Fluoro-4-methylpyridine, a key fluorinated pyridine intermediate in pharmaceutical and agrochemical synthesis. We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed to provide high-resolution separation, sensitivity, and accuracy. This document serves as a practical resource for researchers, analytical scientists, and quality control professionals in drug development and chemical manufacturing, offering insights into method development, sample preparation, and data interpretation.

Introduction: The Analytical Imperative for Fluorinated Pyridines

This compound is a crucial building block in medicinal and agricultural chemistry. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of active pharmaceutical ingredients (APIs), often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, the purity and accurate quantification of this intermediate are paramount to ensure the safety, efficacy, and reproducibility of the final products.[2]

The inherent chemical properties of this compound—possessing a basic amino group, a polar fluorine substituent, and a nonpolar methyl group—present unique analytical challenges. This application note provides a systematic approach to overcome these challenges using two principal chromatographic techniques: HPLC and GC.

Strategic Method Selection: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of polar and thermolabile compounds without the need for derivatization.[3] It offers a wide range of stationary and mobile phases, allowing for fine-tuning of selectivity.

  • Gas Chromatography (GC) provides excellent separation efficiency and is often coupled with mass spectrometry (MS) for definitive peak identification. However, due to the polarity of the amino group, derivatization is often necessary to improve volatility and peak shape.[3]

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

The presence of both polar (amino, fluoro) and non-polar (methyl, pyridine ring) moieties in this compound suggests that a reversed-phase or mixed-mode chromatographic approach would be most effective. A C18 column is a good starting point for reversed-phase separation. To ensure good peak shape and retention for the basic analyte, a buffered mobile phase is crucial to suppress the ionization of the amino group.

HPLC Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) at 270 nm

Workflow Diagram for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate s2->s3 s4 Filter s3->s4 h1 Inject Sample s4->h1 h2 Chromatographic Separation h1->h2 h3 DAD Detection h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

Rationale for Method Development

Direct analysis of this compound by GC can be challenging due to the polar amino group, which can lead to peak tailing and poor reproducibility. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is recommended to block the active hydrogen on the amino group, thereby increasing volatility and improving chromatographic performance. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte.

GC Protocol

Sample Derivatization and Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 500 µL of dry pyridine and 500 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Workflow Diagram for GC Analysis:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Pyridine & BSTFA s1->s2 s3 Heat at 70°C s2->s3 s4 Cool to RT s3->s4 g1 Inject Sample s4->g1 g2 Chromatographic Separation g1->g2 g3 FID Detection g2->g3 d1 Peak Integration g3->d1 d2 Quantification d1->d2

Caption: Workflow for the GC analysis of this compound.

Method Validation and System Suitability

For both the HPLC and GC methods, it is imperative to perform method validation in accordance with ICH guidelines. This should include an assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing factor: Should be less than 2 for the analyte peak.

  • Theoretical plates: Should be greater than 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be less than 2%.

Conclusion

The HPLC and GC methods outlined in this application note provide reliable and robust approaches for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. The HPLC method offers the advantage of direct analysis without derivatization, while the GC method, with appropriate derivatization, provides high separation efficiency. Both methods, when properly validated, are suitable for quality control and research applications in the pharmaceutical and agrochemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-Fluoro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active compounds. The introduction of a fluorine atom adjacent to the amino group presents unique synthetic challenges, primarily concerning regioselectivity and reaction efficiency. This guide focuses on a robust and widely applicable two-step synthetic strategy: the palladium-catalyzed amination of a pre-fluorinated precursor, 2-Chloro-3-fluoro-4-methylpyridine. This approach offers excellent control over regiochemistry, which is often a significant hurdle in direct fluorination methods.

Recommended Synthetic Workflow

The recommended pathway involves the Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This method is favored for its high functional group tolerance, generally high yields, and milder reaction conditions compared to traditional nucleophilic aromatic substitution (SNAr) reactions, which would require harsh conditions for such an electron-rich system.

G cluster_0 Synthetic Pathway Start 2-Chloro-3-fluoro-4-methylpyridine Product This compound Start->Product Buchwald-Hartwig Amination Reagents Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst & Ligand Base (e.g., NaOt-Bu) Reagents->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the amination step.

Q1: My reaction shows low or no conversion of the starting material, 2-Chloro-3-fluoro-4-methylpyridine. What should I investigate?

A1: Low conversion is the most common issue and can stem from several factors related to the catalyst system and reaction environment. The following decision tree can help diagnose the problem:

G Start Low Conversion Observed Catalyst Is the Palladium Catalyst Active? Start->Catalyst Ligand Is the Ligand Appropriate and Intact? Start->Ligand Base Is the Base Strong and Dry Enough? Start->Base Solvent Is the Solvent Anhydrous? Start->Solvent Amine Is the Ammonia Source Stable? Start->Amine Sol_Catalyst Solution: Use a fresh batch of Pd(0) precursor or pre-catalyst. Ensure proper inert atmosphere handling. Catalyst->Sol_Catalyst Sol_Ligand Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos). Check ligand for oxidation (phosphine oxides). Ligand->Sol_Ligand Sol_Base Solution: Use a fresh bottle of NaOt-Bu or K3PO4. Grind the base to increase surface area. Ensure it is handled in a glovebox. Base->Sol_Base Sol_Solvent Solution: Use freshly distilled or commercially available anhydrous solvent. Toluene or dioxane are common choices. Solvent->Sol_Solvent Sol_Amine Solution: If using ammonia gas, ensure proper delivery. If using an ammonia surrogate like benzophenone imine, ensure its purity. Amine->Sol_Amine

Caption: Troubleshooting decision tree for low reaction conversion.

  • Causality Explained: The Buchwald-Hartwig amination cycle relies on a delicate interplay between the palladium center, the phosphine ligand, the base, and the substrates.[1]

    • Catalyst/Ligand: The active catalyst is a Pd(0) species. Oxygen can oxidize the catalyst to an inactive Pd(II) state or oxidize the phosphine ligand, preventing it from coordinating to the palladium. Electron-rich, bulky ligands accelerate the rate-limiting reductive elimination step and stabilize the catalyst.[1]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[2] Water will quench the strong base, halting the catalytic cycle.

    • Ammonia Source: Direct use of ammonia gas can be challenging due to its volatility.[3] Using an ammonia surrogate that is easier to handle, followed by deprotection, is often a more reliable strategy.

Q2: I'm seeing a significant amount of a hydrodehalogenation byproduct (3-fluoro-4-methylpyridine). How can I suppress this?

A2: Hydrodehalogenation, where the chlorine atom is replaced by a hydrogen, is a known side reaction. It often occurs when the catalytic cycle is disrupted or when certain intermediates undergo undesired pathways like β-hydride elimination from the amide.[1]

  • Solutions:

    • Ligand Choice: This is the most critical factor. Bidentate (chelating) phosphine ligands like BINAP or DPPF have been shown to inhibit side reactions by preventing the formation of palladium complexes that lead to hydrodehalogenation.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.

    • Base Selection: In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ may reduce the incidence of this side reaction, although it may also slow down the overall reaction rate.

Q3: My purification is challenging. The product seems to be contaminated with catalyst residue and is difficult to crystallize.

A3: Purification can indeed be tricky. The final product is basic, and residual palladium can make the crude material dark and oily.

  • Solutions:

    • Aqueous Workup: After the reaction, perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) to protonate your product and pull it into the aqueous layer, leaving many organic impurities and the phosphine ligand/oxide in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH 8-9 and extract your neutral product back into an organic solvent like ethyl acetate or DCM.[4]

    • Filtration through a Plug: Before concentration, pass the organic solution of your crude product through a short plug of silica gel or celite. This can effectively remove a significant amount of the baseline palladium residue.

    • Recrystallization: If the product is a solid, recrystallization is preferred over chromatography for large scales. Try a solvent/anti-solvent system. Common systems for aminopyridines include ethyl acetate/hexanes or ethanol/water.

    • Chromatography: If column chromatography is necessary, consider using a gradient elution system (e.g., hexanes/ethyl acetate). Sometimes, adding a small amount of triethylamine (~1%) to the mobile phase can prevent the basic product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: Why use a palladium-catalyzed reaction instead of a direct SNAr with ammonia?

A1: The pyridine ring is electron-rich, and the fluorine at the 3-position is only weakly activating for nucleophilic aromatic substitution (SNAr) at the 2-position. Forcing this reaction would require extremely high temperatures and pressures in an autoclave, leading to potential side reactions and safety concerns.[5] The Buchwald-Hartwig amination provides a milder, more efficient, and more versatile route for forming this specific C-N bond.[1]

Q2: What is the best way to introduce the fluorine atom to create the 2-Chloro-3-fluoro-4-methylpyridine starting material?

A2: The synthesis of the starting material is critical. Direct fluorination of 2-chloro-4-methylpyridine can be difficult to control regioselectively. A more reliable method often involves a Sandmeyer-type reaction (diazotization followed by fluorodediazoniation, or a Balz-Schiemann reaction) starting from 2-chloro-3-amino-4-methylpyridine.[6] Electrophilic fluorinating agents like Selectfluor® can also be used, but directing the fluorine to the C3 position selectively can be challenging and may require specific directing groups or precursors.[7][8]

Q3: What analytical techniques are best for monitoring reaction progress?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of starting material consumption and product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion rate and allows for the identification of the desired product and key byproducts (like the hydrodehalogenated species) by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is useful for tracking the disappearance of starting material signals and the appearance of product signals. 19F NMR is particularly powerful for this synthesis, as you can directly observe the signals for the fluorine-containing starting material and product, providing a very clean look at the reaction's progress.

Q4: Can other metals be used to catalyze this amination?

A4: While palladium is the most common and well-developed catalyst for this transformation, research into other metals like copper and nickel for C-N cross-coupling exists. However, for reliability and broad substrate scope, palladium-based systems, particularly those developed by Buchwald and Hartwig, remain the industry standard.

Optimized Yields & Conditions

The choice of ligand and base can significantly impact the yield of the Buchwald-Hartwig amination. The following table summarizes typical conditions and expected outcomes based on established principles for 2-halopyridine amination.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃ (2%)XPhos (4%)NaOt-Bu (2.0)Toluene10085-95%A robust, general-purpose system for high yields.
Pd(OAc)₂ (5%)BINAP (7.5%)Cs₂CO₃ (2.5)Dioxane11070-85%Bidentate ligand may reduce hydrodehalogenation.[1]
Pd(OAc)₂ (5%)dppf (7.5%)K₃PO₄ (2.5)Toluene11065-80%Another effective bidentate ligand system.
Pd(OAc)₂ (5%)P(o-tolyl)₃ (10%)NaOt-Bu (2.0)Toluene10050-70%An older generation, less efficient ligand.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 2-Chloro-3-fluoro-4-methylpyridine using an ammonia surrogate (benzophenone imine) followed by hydrolysis.

Step 1: Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Chloro-3-fluoro-4-methylpyridine (1.0 equiv.), benzophenone imine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.). The flask is preferably handled inside a nitrogen-filled glovebox.

  • Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the starting material) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench by adding water.

Step 2: Hydrolysis and Purification

  • Hydrolysis of Imine: To the biphasic mixture from the previous step, add 2 M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the imine protecting group.

  • Phase Separation: Separate the layers. The aqueous layer now contains the protonated product.

  • Washing: Wash the aqueous layer with ethyl acetate (2x) to remove non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6 M sodium hydroxide until the pH is ~9. A precipitate of the product may form.

  • Extraction: Extract the product from the basified aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: Purify the crude product by either recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to obtain the final product.

References

Technical Support Center: Purification of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3-Fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Aqueous Work-up and Extraction

Q: I've completed my reaction and after quenching with an aqueous solution and extracting with an organic solvent (like ethyl acetate or dichloromethane), my yield of this compound is significantly lower than expected. What is happening and how can I fix it?

A:

Why It Happens: this compound, while soluble in many organic solvents, possesses a degree of water solubility due to the polar amino group and the fluorine atom, which can participate in hydrogen bonding. This can lead to a portion of your product remaining in the aqueous layer during extraction. The basicity of the amino group can also lead to salt formation if the aqueous layer is acidic, further increasing its water solubility.

What to Do:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic, typically with a pH between 8 and 9.[1] This can be achieved by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This ensures the amino group is in its free base form, which is less water-soluble.

  • Increase Ionic Strength: Add brine (a saturated solution of NaCl) to the aqueous layer before extraction. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[2]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For example, instead of one 100 mL extraction, perform three 35 mL extractions. This is a more efficient method for recovering the majority of your product.

  • Solvent Choice: While ethyl acetate and dichloromethane are common choices, consider a more polar solvent that is not miscible with water, such as n-butanol, if significant product loss in the aqueous phase is suspected.

Issue 2: Tailing of the Product Peak During Column Chromatography on Silica Gel

Q: I am trying to purify this compound using silica gel column chromatography, but my product is coming off the column with significant tailing, leading to poor separation from impurities. How can I get sharper peaks?

A:

Why It Happens: The basic amino group on your pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can cause your compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in peak tailing.[2]

What to Do:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.[2]

    • Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the mobile phase (e.g., a mixture of hexanes and ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aminopyridine to travel through the column more uniformly.

    • Ammonium Hydroxide: A small amount of concentrated ammonium hydroxide can also be used, particularly if your mobile phase contains an alcohol.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography with a mobile phase like acetonitrile and water can be an excellent option.[3][4]

  • Select an appropriate solvent system based on Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of around 0.3 for your product.[5]

  • Prepare the eluent by adding 0.5% (v/v) triethylamine to your chosen solvent mixture (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N).

  • Pack the column with silica gel using the prepared eluent.[6]

  • Load your sample onto the column. It is crucial to dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading.[6]

  • Elute the column with the modified mobile phase, collecting fractions and monitoring them by TLC.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Q: I have a solid crude product of this compound, but I'm struggling to find a suitable solvent for recrystallization to remove the final impurities.

A:

Why It Happens: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.[2] Finding this "sweet spot" can be challenging.

What to Do:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities on a small scale.

Solvent ClassExamples
Non-polar Hexanes, Toluene
Moderately Polar Ethyl Acetate, Diethyl Ether, Dichloromethane
Polar Protic Isopropanol, Ethanol, Water
Polar Aprotic Acetonitrile
  • Use a Solvent/Anti-Solvent System: This is a powerful technique when a single solvent is not effective.

    • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble) until you see persistent cloudiness.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

A Start with small amount of crude product B Test solubility in a single hot solvent A->B C Does it dissolve? B->C D Does it precipitate upon cooling? C->D Yes F Try a solvent/anti-solvent combination C->F No E Good single solvent found. Proceed with recrystallization. D->E Yes D->F No G Dissolve in minimal hot 'good' solvent F->G H Add 'poor' solvent until cloudy G->H I Allow to cool slowly H->I J Crystals form? I->J K Successful recrystallization J->K Yes L Try a different solvent system J->L No L->B L->F

Caption: Decision tree for recrystallization solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound? A1: While specific experimental data for this exact molecule is not abundant in all public sources, based on similar structures like 2-amino-3-fluoropyridine, it is expected to be a white to off-white solid at room temperature with a melting point in the range of 41-45°C.[7] It is likely to have good solubility in polar organic solvents like lower alcohols, and moderate solubility in water.[8][9]

Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound? A2: Common impurities can include:

  • Unreacted starting materials.

  • Isomeric byproducts, depending on the synthetic route.

  • Products of over-reaction or side-reactions. For instance, if the synthesis involves a chlorination step followed by amination, residual chlorinated intermediates could be present.[10][11]

  • Degradation products if the compound is exposed to harsh acidic or basic conditions, or high temperatures for extended periods.

Q3: How should I store purified this compound? A3: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term storage, keeping it at -20°C is advisable to prevent degradation.[13] Avoid exposure to direct sunlight and incompatible materials such as strong oxidizing agents.[14]

Q4: What analytical techniques are best for assessing the purity of my final product? A4: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (potentially with a buffer like formic acid for MS compatibility) is a good starting point.[3][4][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structurally related impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[15]

cluster_purification Purification cluster_analysis Purity and Identity Confirmation A Crude Product B Aqueous Work-up (pH adjustment, salting out) A->B C Extraction B->C D Drying and Concentration C->D H TLC Monitoring C->H E Primary Purification D->E F Column Chromatography (with base modifier if needed) E->F Liquid/Oil G Recrystallization E->G Solid F->H I HPLC Analysis (Purity Assessment) F->I G->H G->I J NMR Spectroscopy (Structural Confirmation) I->J K Mass Spectrometry (Molecular Weight Confirmation) J->K L Pure Product K->L

References

Technical Support Center: 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-Fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this fluorinated pyridine intermediate. Here, we provide in-depth, field-proven insights into its potential degradation pathways and offer practical troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound based on its chemical structure?

A: While specific degradation data for this compound is not extensively published, we can predict its stability profile by examining its constituent functional groups and data from analogous structures. The molecule contains a pyridine ring, a primary amine, a methyl group, and a fluorine atom. Each of these imparts specific reactivities.

The most probable degradation pathways are:

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which would form the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing drugs.[1] Additionally, the electron-rich aromatic ring, activated by the amino group, can be hydroxylated, likely at the C5 or C6 position.[1][2]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, which can induce complex radical-mediated reactions or ring cleavage.[3][4] The presence of the amino and methyl groups may further influence this sensitivity.

  • Thermal Degradation: At elevated temperatures, aminopyridines can undergo decomposition.[5] The specific pathway would need to be determined experimentally, but it could involve polymerization or fragmentation.

Hydrolysis of the C-F or C-NH2 bonds is generally less likely under neutral pH conditions, as these bonds are relatively stable. However, forced degradation studies under harsh acidic or basic conditions are necessary to confirm this.

Q2: My HPLC analysis shows unexpected peaks during stability testing. How can I determine if these are degradation products?

A: The appearance of new peaks or the growth of existing minor peaks in your HPLC chromatogram during a stability study is a classic indicator of degradation. The key to confirming this is a systematic approach combining analytical techniques.

Causality: Degradation involves the chemical transformation of the parent molecule into new entities (degradants), which will almost certainly have different polarities and therefore different retention times on a reverse-phase HPLC column.

A robust strategy involves:

  • Mass Balance Analysis: Calculate the "mass balance" of your sample. The decrease in the peak area of your active pharmaceutical ingredient (API) should correspond to the increase in the total peak area of the new impurities. A good mass balance (typically 98-102%) suggests the new peaks are indeed degradants and not artifacts.

  • LC-MS Analysis: The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[6] By comparing the mass spectra of the new peaks to the parent compound, you can identify mass shifts that correspond to specific chemical changes (e.g., a +16 Da shift indicates the addition of an oxygen atom, suggesting oxidation).

  • Forced Degradation Comparison: Run a forced degradation study (see Guide 2).[7][8] Compare the chromatograms from your stability sample to those from the stressed samples (acid, base, peroxide, light, heat). If the retention times of the unknown peaks in your stability sample match those of peaks generated under specific stress conditions, you can tentatively identify the degradation pathway. For example, if a peak matches one generated by H₂O₂ treatment, it is likely an oxidative degradant.

Q3: I am designing a forced degradation study for this compound. What are the recommended starting conditions?

A: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7] The conditions should be stringent enough to cause partial degradation (typically 5-20%) without completely destroying the molecule.

Causality: By subjecting the molecule to conditions more severe than it will encounter during storage, you accelerate degradation pathways. This allows for the rapid identification of likely degradants that might form over a much longer period under normal conditions.

Here are recommended starting points, which should be optimized for this compound.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60-80 °C24 - 72 hoursTo test the stability of the amine and C-F bonds in an acidic environment.
Base Hydrolysis 0.1 M NaOH60-80 °C24 - 72 hoursTo test the stability of the molecule in an alkaline environment.
Oxidation 3% H₂O₂Room Temp24 hoursTo induce oxidation, primarily at the pyridine nitrogen and potentially the ring.[1]
Thermal Dry Heat80-105 °C48 - 96 hoursTo assess thermolytic degradation pathways.[5]
Photolytic ICH Option 1 or 2Room TempPer ICH Q1BTo evaluate sensitivity to light and trigger potential photodegradation pathways.[3]
Q4: How might the fluorine substituent impact the degradation pathways?

A: The fluorine atom at the C3 position significantly influences the molecule's electronic properties and, consequently, its stability and degradation profile.

Causality: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect.

  • Ring Deactivation: It deactivates the pyridine ring towards electrophilic attack. However, this effect is countered by the strong electron-donating effect of the amino group at C2. The interplay between these groups will dictate the precise sites of electrophilic reactions like hydroxylation.

  • Increased C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, making direct nucleophilic displacement or hydrolytic cleavage of the fluorine atom highly unlikely under typical pharmaceutical processing and storage conditions.

  • Metabolic Blocking: In a biological context, fluorine is often used as a "metabolic blocker." If an unsubstituted carbon at that position were a primary site of metabolism (e.g., hydroxylation by P450 enzymes), the fluorine would prevent this, potentially shifting metabolism to other sites on the molecule.[1]

Troubleshooting & Experimental Guides

Guide 1: Protocol for Investigating Unexpected Impurities

This guide provides a self-validating workflow for the identification and preliminary characterization of unknown peaks observed during HPLC analysis.

  • System Suitability: Before analysis, ensure your HPLC-UV system passes standard suitability tests (e.g., retention time precision, peak asymmetry, theoretical plates) using an unstressed reference standard of this compound. This confirms the analytical system is performing correctly.

  • Control Sample Analysis: Analyze a control sample (e.g., a freshly prepared solution or a time-zero stability sample) to confirm the unexpected peak is absent or present at a much lower level. This validates that the impurity is forming over time or under stress.

  • High-Resolution LC-MS Analysis:

    • Prepare the sample containing the impurity of interest.

    • Inject the sample onto an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the data to obtain an accurate mass measurement of the parent compound and the unknown impurity.

  • Data Interpretation:

    • Determine the exact mass of the impurity peak.

    • Calculate the mass difference (Δm) between the impurity and the parent compound.

    • Hypothesize a chemical transformation based on the Δm (see table below). For example, a Δm of +15.995 Da strongly suggests the addition of one oxygen atom.

  • Confirmation with Forced Degradation:

    • Perform a targeted forced degradation study based on your hypothesis. If you suspect oxidation, stress the compound with H₂O₂.

    • Analyze the stressed sample by HPLC. A significant increase in the peak corresponding to your impurity of interest validates the degradation pathway.

Mass Shift (Δm)Chemical ModificationLikely Pathway
+15.995 DaAddition of Oxygen (O)Oxidation (N-oxide, Hydroxylation)
+1.998 DaDe-methylation (-CH₃) + Hydroxylation (+OH)Oxidative Demethylation
-1.008 DaDehydrogenation (-2H)Oxidation
+18.011 DaAddition of Water (H₂O)Hydrolysis (unlikely for C-F)
Guide 2: Visualizing Potential Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for this compound based on established chemical principles for related structures.[1][2]

DegradationPathways Parent This compound N_Oxide N-Oxide Degradant (+16 Da) Parent->N_Oxide Oxidation (H₂O₂) Hydroxylated_C5 5-Hydroxy Degradant (+16 Da) Parent->Hydroxylated_C5 Oxidation / Photolysis Hydroxylated_C6 6-Hydroxy Degradant (+16 Da) Parent->Hydroxylated_C6 Oxidation / Photolysis Workflow cluster_stress 1. Forced Degradation cluster_analysis 2. Analysis & Method Optimization cluster_validation 3. Method Validation Acid Acid (HCl) HPLC_UV Develop HPLC-UV Method (Initial Screening) Acid->HPLC_UV Base Base (NaOH) Base->HPLC_UV Oxidation Oxidation (H₂O₂) Oxidation->HPLC_UV Heat Thermal Heat->HPLC_UV Light Photolytic Light->HPLC_UV Peak_Tracking Peak Tracking & Resolution Check HPLC_UV->Peak_Tracking LC_MS LC-MS Analysis (Identify Degradants) Peak_Tracking->LC_MS Optimization Optimize Method (Gradient, pH, Column) LC_MS->Optimization Specificity Specificity (Peak Purity) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

References

Technical Support Center: Purification of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3-Fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of this important fluorinated pyridine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence purification?

A1: Understanding the molecule's properties is the foundation of an effective purification strategy. This compound has a basic amino group and a polar pyridine ring. This makes it a basic, polar organic compound. Its solubility is a critical factor; it is expected to be soluble in polar organic solvents like lower alcohols, and sparingly soluble in non-polar hydrocarbons.[1] The basicity of the amino group (pKa of the conjugate acid is typically in the range of 6-7 for aminopyridines) is the most important handle for purification, particularly for methods like acid-base extraction.

PropertyAnticipated Value / CharacteristicImpact on Purification Strategy
Physical State Likely a crystalline solid at room temperature.Enables purification by recrystallization.
Polarity High, due to the amino group and pyridine nitrogen.Influences choice of chromatography stationary and mobile phases.
Basicity The exocyclic amino group is basic.Allows for separation from neutral/acidic impurities via acid-base extraction.
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DCM, Ethyl Acetate); low solubility in non-polar solvents (e.g., hexanes, petroleum ether).[2]Critical for selecting solvents for chromatography, extraction, and recrystallization.

Q2: What are the most common impurities I might encounter?

A2: Impurities typically stem from the synthetic route used. Common sources include unreacted starting materials, byproducts from side reactions, and reagents. For example, if prepared from a precursor like 2-chloro-3-fluoro-4-methylpyridine, you might find residual starting material.[3][4] Other potential impurities include:

  • Isomeric Byproducts: Positional isomers formed during synthesis.

  • Starting Materials: Unreacted precursors from the final synthetic step.

  • Reagents & Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium) if used in the synthesis.[2]

  • Degradation Products: Aminopyridines can be sensitive to high heat, strong light, and air, leading to potential degradation.[5]

Q3: What are the primary methods for purifying this compound?

A3: The three most effective and widely used techniques are:

  • Acid-Base Extraction: This is often the first and most powerful step to remove non-basic impurities. It leverages the basicity of the amino group to selectively move the target compound into an aqueous acidic phase.[6][7]

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities. Special considerations are needed due to the basic nature of the compound.[6][8]

  • Recrystallization: An excellent final polishing step to obtain high-purity crystalline material, provided a suitable solvent system can be found.[9]

Decision Workflow for Purification Strategy

The following diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the crude material.

G Figure 1: Purification Strategy Selection Workflow start Crude this compound decision1 Are major impurities non-basic (neutral/acidic)? start->decision1 proc1 Perform Acid-Base Extraction decision1->proc1 Yes proc3 Perform Flash Column Chromatography decision1->proc3 No / Unsure decision2 Is purity >95% after extraction? proc1->decision2 proc2 Proceed to Recrystallization decision2->proc2 Yes decision2->proc3 No end_node Pure Product proc2->end_node proc3->end_node G Figure 2: Acid-Base Extraction Workflow cluster_0 Forward Extraction (Isolating Amine) cluster_1 Back Extraction (Recovering Amine) A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Add 1M HCl (aq) to Separatory Funnel A->B C 3. Shake & Separate Layers B->C D 4. Collect Aqueous Layer (Contains Protonated Amine) C->D E Discard Organic Layer (Contains Neutral/Acidic Impurities) C->E F 5. Basify Aqueous Layer (e.g., with 6M NaOH to pH > 10) D->F G 6. Extract with Organic Solvent (e.g., EtOAc, 3x) F->G H 7. Combine Organic Layers G->H I 8. Dry (Na2SO4), Filter, & Evaporate Solvent H->I J Purified Product I->J

References

addressing stability issues with 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-Fluoro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for experimental work involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions regarding the stability and handling of this compound.

Question 1: My solid this compound has started to turn yellow/brown upon storage. What is the cause and is it still usable?

Answer: The discoloration of your material is a common indicator of oxidative degradation. The 2-amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro derivatives, and potentially polymeric materials.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Causality: The amino group increases the electron density of the pyridine ring, making it more susceptible to oxidation. The presence of the fluorine atom can also influence the electronic properties of the ring, affecting its stability.

  • Usability: The usability of the discolored material depends on the extent of degradation and the sensitivity of your subsequent reaction. For reactions that are not sensitive to minor impurities, the material may still be usable. However, for applications requiring high purity, such as in late-stage pharmaceutical synthesis, purification is recommended. It is advisable to first analyze the material by HPLC or TLC to assess the purity.

  • Corrective Action: If the discoloration is minor, you may be able to purify the material by recrystallization or column chromatography. For significant degradation, it is best to use a fresh batch of the compound.

Question 2: I am observing poor solubility of the compound in my reaction solvent. What can I do?

Answer: this compound has moderate polarity. Its solubility can be influenced by the solvent, temperature, and the presence of other reagents.

  • Troubleshooting:

    • Solvent Choice: Consider a more polar aprotic solvent such as DMF, DMAc, or NMP. For less polar solvents like THF or dioxane, gentle warming may be necessary.

    • Co-solvent System: Using a mixture of solvents can sometimes improve solubility.

    • Salt Formation: In some cases, converting the aminopyridine to its corresponding salt (e.g., hydrochloride or trifluoroacetate) can improve solubility in polar protic solvents, although this will alter its nucleophilicity.

Question 3: How should I properly store this compound for long-term stability?

Answer: Proper storage is crucial to maintain the purity and stability of this compound.[3][4] Based on the stability of similar aminopyridines, the following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Temperature: For long-term storage, keep the material at a low temperature (e.g., 2-8 °C or -20 °C).[4]

  • Light: Protect from light by using an amber vial or by storing the vial in a dark place.[4][5]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can facilitate degradation.

Storage ConditionRecommendationRationale
Long-Term (Months to Years) 2-8°C or -20°C, under Argon/Nitrogen, in an amber vial.Minimizes oxidation and photodegradation.[4][5]
Short-Term (Days to Weeks) Room temperature, in a desiccator, protected from light.Adequate for brief periods of frequent use.
In Solution Prepare fresh solutions. If storage is necessary, store under inert gas at low temperature and protect from light.Stability in solution is generally lower than in the solid state.

II. Troubleshooting Experimental Issues

This section provides guidance on specific problems that may arise during reactions involving this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 4: My Suzuki/Buchwald-Hartwig reaction with this compound is sluggish or fails to go to completion. What are the potential causes?

Answer: The primary challenge in palladium-catalyzed cross-coupling reactions with 2-aminopyridine derivatives is the potential for the substrate to act as a ligand for the palladium catalyst.[6] The nitrogen of the pyridine ring and the 2-amino group can chelate with the palladium center, leading to catalyst inhibition or deactivation.

  • Causality and Troubleshooting:

    • Catalyst Inhibition: The bidentate chelation from the pyridine nitrogen and the amino group can form a stable complex with palladium, preventing it from participating in the catalytic cycle.

      • Solution: Use ligands that are sterically bulky and electron-rich, such as biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), which can favor the desired catalytic pathway over catalyst sequestration.[6]

    • Incorrect Base: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not be effective in the transmetalation step.

      • Solution: For Suzuki couplings, a milder inorganic base like K₂CO₃ or K₃PO₄ is often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is typically required.

    • Degradation of Starting Material: Ensure the this compound is pure and has not degraded.

Experimental Protocol: General Conditions for a Suzuki Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if needed).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water, DMF) and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Pathway substrate This compound meisenheimer Meisenheimer Complex (Intermediate) substrate->meisenheimer Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 2-Substituted Product meisenheimer->product Loss of Fluoride fluoride F⁻ meisenheimer->fluoride

References

Technical Support Center: Functionalization of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of these valuable building blocks. Fluorinated pyridines are crucial in medicinal chemistry and materials science, but their unique electronic properties often present significant synthetic hurdles.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these challenges and achieve your synthetic goals.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on mechanistic principles.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a fluorinated pyridine, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low yields in SNAr reactions with fluorinated pyridines can stem from several factors related to the substrate's reactivity, the nucleophile's strength, and the reaction conditions. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atom.[3] However, several factors can impede this process.

Potential Causes & Solutions:

  • Insufficient Ring Activation: For SNAr to proceed efficiently, the pyridine ring must be sufficiently electron-deficient. While fluorine is an activating group, additional electron-withdrawing groups (e.g., -NO₂, -CN) on the ring will significantly enhance the reaction rate. If your substrate is only mono-fluorinated, consider if a more activated analogue is available or if the reaction conditions are not optimal.

  • Poor Leaving Group Ability of Fluoride: While fluoride is generally a good leaving group in activated SNAr reactions, its leaving group ability can be influenced by the reaction conditions.[4][5] In some cases, particularly with less activated systems, other halogens like chlorine or bromine might be better leaving groups.

  • Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, consider using a stronger one or adding a base to deprotonate it in situ, thereby increasing its nucleophilicity.

  • Suboptimal Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or sulfolane are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[6]

  • Inappropriate Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[6] If you are running your reaction at room temperature, a gradual increase in temperature might be necessary. However, be cautious of potential side reactions or decomposition at very high temperatures.[7]

  • Moisture in the Reaction: The presence of water can protonate your nucleophile, reducing its effectiveness, or compete as a nucleophile itself. Ensure you are using anhydrous solvents and reagents.[6]

Issue 2: Competing C-H vs. C-F Bond Activation in Metal-Catalyzed Reactions

Question: I am trying to perform a C-H functionalization on a partially fluorinated pyridine using a transition metal catalyst, but I am observing significant amounts of C-F bond activation and defluorination byproducts. How can I promote selective C-H activation?

Answer:

The competition between C-H and C-F bond activation is a significant challenge in the functionalization of partially fluorinated pyridines.[8][9][10][11][12][13] The high strength of the C-F bond makes it generally less reactive than a C-H bond. However, the outcome is highly dependent on the metal catalyst, the ligands, and the specific electronic environment of the C-H and C-F bonds.[8][9][10][11][12][13][14]

Causality Behind the Competition:

Transition metals can cleave both C-H and C-F bonds through oxidative addition. The relative ease of these two pathways is influenced by several factors:

  • Metal Center: Different metals have varying preferences for C-H versus C-F activation. For instance, some platinum group metals are known to readily activate C-F bonds.[8][9][10][11][12][13]

  • Ligand Environment: The electronic and steric properties of the ligands on the metal center play a crucial role. Electron-rich and bulky ligands can favor C-H activation by influencing the geometry and reactivity of the metal complex.

  • Substrate Electronics: The position of the fluorine atoms and other substituents on the pyridine ring can influence the acidity of the C-H bonds and the strength of the C-F bonds, thereby tipping the balance between the two activation pathways.

Strategies for Promoting Selective C-H Activation:

  • Catalyst and Ligand Screening: A thorough screening of different transition metal catalysts (e.g., Pd, Rh, Ir) and ligands is often necessary. Modern, bulky, and electron-rich phosphine ligands have shown success in promoting selective C-H functionalization.[15]

  • Directing Groups: The use of a directing group can position the metal catalyst in close proximity to a specific C-H bond, favoring its activation over a nearby C-F bond.

  • Reaction Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetically preferred C-H activation pathway over the thermodynamically more favorable C-F activation.[16]

  • Alternative Reagents: For deprotonative metalation, using sterically hindered bases or specific metal-amido bases (e.g., TMPZnCl·LiCl) can favor C-H deprotonation over nucleophilic attack at the C-F bond.[14]

Issue 3: Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am using a fluorinated pyridine boronic acid in a Suzuki-Miyaura coupling, but my main product is the protonated (deboronated) fluoropyridine. What is causing this, and how can I prevent it?

Answer:

Protodeboronation is a common and frustrating side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient heteroaryl boronic acids like those derived from fluorinated pyridines.[15] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic coupling partner.[15]

Mechanism of Protodeboronation:

Protodeboronation can be catalyzed by both acid and base, and the presence of water often accelerates the process.[15] The electron-withdrawing nature of the fluorinated pyridine ring makes the boronic acid more susceptible to this decomposition pathway.

Troubleshooting Protodeboronation:

StrategyRationale
Use Boronic Esters or Trifluoroborates Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[15][17] They slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.
Employ Anhydrous Conditions Rigorously drying all solvents and reagents is crucial to suppress water-mediated protodeboronation.[15]
Optimize the Base While a base is necessary for the transmetalation step, strong bases like hydroxides can promote protodeboronation.[15] Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often a better choice.[15][16]
Careful Catalyst and Ligand Selection Using a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[15]
Control Reaction Temperature Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the cross-coupling reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of polyfluorinated pyridines in SNAr reactions?

For perfluoropyridine, nucleophilic attack preferentially occurs at the C4 position (para to the nitrogen), followed by the C2 and C6 positions (ortho to the nitrogen). This regioselectivity is governed by the stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom.[18]

Q2: Are there any safety concerns when working with fluorinated pyridines and fluorinating agents?

Yes, safety is paramount. Many fluorinating agents are highly reactive, toxic, and can be corrosive.[19] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[20][21][22] Some fluorinated compounds can be volatile and should be handled with care to avoid inhalation.[20] It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent before use.[21]

Q3: Can I use organolithium reagents for the metalation of fluorinated pyridines?

Using organolithium reagents for the deprotonation of fluorinated pyridines is often challenging. The resulting lithiated intermediates can be highly unstable and may undergo rapid elimination of lithium fluoride, leading to the formation of pyridyne intermediates and subsequent side reactions.[14] Alternative metalating agents, such as lithium-zinc or lithium-magnesium bases, often provide better results and improved stability of the metalated species.[14]

Q4: How does the position of the fluorine atom affect the stability of the pyridine ring?

The position of the fluorine atom significantly influences the electronic properties and stability of the pyridine ring. For instance, 2-fluoropyridines can be more susceptible to certain reactions like defluorination compared to their 3- or 4-fluoro isomers due to the direct electronic communication with the ring nitrogen.[16] 4-fluoropyridine has been noted to be unstable under acidic conditions, readily transforming into N-(4-pyridyl)-4-pyridone.[23]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for SNAr with a Fluorinated Pyridine

This protocol provides a general guideline for a nucleophilic aromatic substitution reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated pyridine (1.0 equiv).

  • Solvent and Nucleophile Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) to dissolve the substrate. Add the nucleophile (1.1 - 1.5 equiv). If the nucleophile is a salt, it can be added directly. If it is a neutral species (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Fluoropyridine Pinacol Boronate Ester

This protocol is a starting point for the Suzuki-Miyaura coupling of a more stable fluoropyridine boronate ester.

  • Preparation: In a reaction vessel, combine the fluoropyridine pinacol boronate ester (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a weak inorganic base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition and Degassing: Add a mixture of a degassed organic solvent (e.g., dioxane, toluene) and degassed water. Degas the resulting mixture thoroughly by bubbling with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Fluoro-Pyridine Fluoro-Pyridine Meisenheimer Complex Meisenheimer Complex Fluoro-Pyridine->Meisenheimer Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Functionalized Pyridine Functionalized Pyridine Meisenheimer Complex->Functionalized Pyridine - Fluoride Ion Fluoride Ion Fluoride Ion Meisenheimer Complex->Fluoride Ion

Troubleshooting_Suzuki Low Yield Low Yield Protodeboronation Protodeboronation Low Yield->Protodeboronation Primary Cause Use Boronate Ester Use Boronate Ester Protodeboronation->Use Boronate Ester Solution 1 Anhydrous Conditions Anhydrous Conditions Protodeboronation->Anhydrous Conditions Solution 2 Weaker Base Weaker Base Protodeboronation->Weaker Base Solution 3 Optimized Catalyst Optimized Catalyst Protodeboronation->Optimized Catalyst Solution 4 Successful Coupling Successful Coupling Use Boronate Ester->Successful Coupling Anhydrous Conditions->Successful Coupling Weaker Base->Successful Coupling Optimized Catalyst->Successful Coupling

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for synthetic reactions involving 2-Amino-3-Fluoro-4-methylpyridine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its inherent structural features, particularly the pyridine nitrogen, present significant challenges related to catalyst deactivation and poisoning.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and overcome common catalytic challenges, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why are cross-coupling reactions with this compound so susceptible to catalyst poisoning?

A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen has a lone pair of electrons that can coordinate strongly to the electron-deficient transition metal center of the catalyst, typically palladium. This coordination can form a stable, inactive complex that effectively removes the catalyst from the reaction, halting the catalytic cycle.[1]

The specific structure of this compound exacerbates this issue in three ways:

  • Pyridine Nitrogen Basicity: The methyl group at the 4-position is electron-donating, which increases the electron density and, therefore, the Lewis basicity of the pyridine nitrogen. This enhanced basicity leads to stronger coordination with the metal center compared to an unsubstituted pyridine.[2]

  • Amino Group Coordination: The 2-amino group can also coordinate with the palladium center. This can lead to the formation of a stable five-membered ring chelate after oxidative addition, which may hinder subsequent steps in the catalytic cycle like transmetalation or reductive elimination.[3]

  • "2-Pyridyl Problem": When the coupling site is adjacent to the nitrogen atom (the C3 position in this case), the proximity of the coordinating nitrogen can severely inhibit the reaction.[1]

Q2: What are the common symptoms of catalyst poisoning in my reaction?

A2: Catalyst deactivation can manifest in several ways. Identifying these symptoms early is key to successful troubleshooting:

  • Low or No Product Yield: The most obvious symptom is that the starting material remains largely unreacted even after the expected reaction time.[2][4]

  • Stalled Reaction: Monitoring the reaction profile (e.g., by LC-MS or TLC) may show initial product formation that plateaus prematurely, indicating the catalyst has died before the reaction is complete.[1]

  • Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition.[1][2] This occurs when the active Pd(0) species, if unable to proceed through the catalytic cycle due to poisoning, agglomerates into inactive, bulk palladium metal.[5]

  • Increased Side Reactions: In some cases, a poisoned or dying catalyst can favor alternative reaction pathways, such as dehalogenation, where the fluoro- or bromo-substituent is replaced by a hydrogen atom.[1]

Q3: Besides the substrate itself, what other common laboratory impurities can poison my palladium catalyst?

A3: While the substrate is often the primary poison, impurities in reactants, solvents, or the atmosphere can also cause significant deactivation. Be vigilant for:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities (e.g., from thiols or contaminated reagents) can irreversibly poison palladium catalysts.[6][7]

  • Water and Oxygen: Many phosphine ligands used in cross-coupling are sensitive to oxidation.[2] Inadequate degassing of solvents or a poor inert atmosphere can lead to ligand degradation and subsequent catalyst decomposition.

  • Other Nitrogen-Containing Heterocycles: If present as impurities, other basic nitrogen compounds can compete with the substrate in poisoning the catalyst.[7][8]

  • Halides: Excess halide ions can sometimes inhibit catalytic activity by forming stable, less reactive palladium-halide complexes.[7]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a systematic approach to resolving common issues encountered during reactions with this compound.

Problem: Low or No Product Conversion

This is the most frequent issue, directly pointing towards a failure in the catalytic system. Follow this workflow to diagnose and solve the problem.

start Low / No Conversion check_reagents Step 1: Verify Reagent Purity & Integrity - Use fresh, high-purity substrate. - Test catalyst/ligand from a new bottle. - Ensure solvents are anhydrous & degassed. start->check_reagents check_conditions Step 2: Re-evaluate Reaction Conditions - Is the base strong enough and anhydrous? - Is the temperature appropriate? - Is the inert atmosphere robust? check_reagents->check_conditions If problem persists optimize_ligand Step 3: Optimize Ligand & Catalyst - Switch to bulky, electron-rich ligands. - Use a well-defined pre-catalyst. - See Table 1 for suggestions. check_conditions->optimize_ligand If problem persists increase_loading Step 4: Increase Catalyst Loading (Use as a final option) - Incrementally increase from 1-2 mol% to 3-5 mol%. optimize_ligand->increase_loading If problem persists success Problem Resolved increase_loading->success If yield improves

Caption: Workflow for troubleshooting low reaction yield.

  • Verify Reagent Purity and Integrity:

    • Cause: Impurities in the starting materials or degradation of the catalyst/ligand are common culprits.[9]

    • Solution: Use a freshly opened bottle or a recently purified batch of this compound. Test the reaction with a new batch of palladium source and ligand. Ensure all solvents are anhydrous and have been thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen.[2]

  • Optimize Ligand and Catalyst System:

    • Cause: The coordination of the pyridine nitrogen is the root problem. The choice of ligand is the most powerful tool to counteract this. Standard ligands like PPh₃ are often ineffective.

    • Solution: Switch to sterically hindered (bulky) and electron-rich phosphine ligands. The bulkiness physically blocks the pyridine nitrogen from easily accessing and coordinating to the palladium center.[1] Concurrently, using a well-defined palladium pre-catalyst ensures the rapid and efficient formation of the active catalytic species, minimizing side reactions.[1][3]

    Table 1: Recommended Ligands for Cross-Coupling with Pyridine Substrates

    Ligand Name Structure Class Key Features Recommended For
    XPhos Biarylphosphine Very bulky, electron-rich. Excellent general ligand.[1] Suzuki, Buchwald-Hartwig
    SPhos Biarylphosphine Similar to XPhos, highly active.[1] Suzuki, Buchwald-Hartwig
    RuPhos Biarylphosphine Effective for C-N coupling, particularly with challenging substrates.[3] Buchwald-Hartwig
    BrettPhos Biarylphosphine Very bulky, useful for sterically demanding couplings.[3] Buchwald-Hartwig, Suzuki

    | Tri-tert-butylphosphine (P(t-Bu)₃) | Monophosphine | Extremely electron-rich and sterically demanding.[1] | Suzuki, Heck |

  • Adjust Reaction Conditions:

    • Cause: An inappropriate choice of base, temperature, or solvent can lead to poor solubility, insufficient reactivity, or catalyst decomposition.

    • Solution:

      • Base: Ensure the base is strong enough, finely powdered, and anhydrous. For Suzuki-Miyaura, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[4]

      • Temperature: While heat is often required, excessively high temperatures can accelerate catalyst decomposition.[1][2] Try lowering the temperature to see if catalyst lifetime improves, even if the reaction rate slows.

      • Solvent: Choose a solvent that fully dissolves all reagents at the reaction temperature. Common choices include toluene, dioxane, or THF.

  • Increase Catalyst Loading:

    • Cause: If poisoning is partial, a higher concentration of catalyst can sometimes achieve the desired conversion before the entire system is deactivated.

    • Solution: While not ideal from a process chemistry or cost perspective, incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be a pragmatic solution on a lab scale to overcome poisoning and obtain the desired product.[1][2]

Section 3: Advanced Protocols & Methodologies

Protocol 3.1: General Protocol for Catalyst Regeneration (Illustrative)

Disclaimer: Catalyst regeneration on a laboratory scale for this type of poisoning can be challenging and may not restore full activity. It is often more practical to use fresh catalyst. This protocol is for informational purposes and may require significant optimization.

  • Objective: To remove strongly adsorbed organic poisons (like the substrate/product) from a supported palladium catalyst (e.g., Pd/C).

  • Procedure:

    • Isolation: After the reaction, carefully filter the reaction mixture to isolate the solid catalyst (e.g., Palladium on Carbon).

    • Solvent Wash: Wash the recovered catalyst thoroughly with the reaction solvent (e.g., toluene) to remove non-adsorbed residues.

    • Acid/Base Wash: Create a slurry of the catalyst in a suitable solvent. For basic poisons like pyridine, a dilute acidic wash (e.g., 0.1 M HCl in an appropriate solvent) can help protonate and desorb the poison.[2][10]

    • Treatment: Stir the slurry at room temperature for 1-2 hours.

    • Neutralization and Final Wash: Filter the catalyst again. Wash extensively with a neutralizing solution (e.g., dilute NaHCO₃ solution) followed by deionized water and finally a volatile organic solvent (e.g., ethanol or acetone) to aid in drying.

    • Drying: Dry the catalyst thoroughly under high vacuum.

    • Activity Test: Evaluate the performance of the regenerated catalyst in a small-scale test reaction to determine if activity has been restored.

Protocol 3.2: Screening for Optimal Ligand and Base Conditions
  • Objective: To efficiently identify the most effective ligand and base combination for your specific reaction.

  • Setup: Use a parallel synthesis array or a series of small (e.g., 10-20 mg scale) reaction vials.

  • Procedure:

    • To each vial, add the this compound substrate and your coupling partner (e.g., boronic acid).

    • In a glovebox or under a robust inert atmosphere, add a different combination of ligand (from Table 1) and base to each vial. Keep the palladium source and its concentration constant initially.

    • Add the degassed solvent to each vial.

    • Seal the vials and place them in a heating block set to the desired reaction temperature.

    • After a set time (e.g., 4, 12, or 24 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the percent conversion to product.

    • The combination yielding the highest conversion is your optimal condition.

Section 4: Visualizing the Mechanism

Understanding the mechanism of poisoning is crucial for rational troubleshooting. The diagram below illustrates how the pyridine substrate intercepts and deactivates the catalyst.

cluster_cycle Catalytic Cycle (Desired) cluster_poison Poisoning Pathway (Undesired) Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R' Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Regenerates Catalyst Product Product (R-R') RedEl->Product Pyridine 2-Amino-3-Fluoro- 4-methylpyridine Inactive Inactive Complex [Pd(0)L_n(Pyridine)] Pyridine->Inactive Pd0_main Active Pd(0)L_n Pd0_main->Pyridine Coordination

Caption: Coordination of the pyridine substrate to the active Pd(0) catalyst leads to an inactive complex, halting the catalytic cycle.[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of validated synthesis methods for 2-Amino-3-Fluoro-4-methylpyridine, a key structural motif in medicinal chemistry. The strategic introduction of fluorine and amino groups onto the pyridine scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Herein, we dissect two primary synthetic strategies, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most appropriate route for your research and development needs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective installation of multiple substituents on the pyridine ring. The two principal strategies evaluated in this guide are:

  • Late-Stage Amination of a Fluorinated Precursor: This approach prioritizes the early introduction of the fluorine atom, followed by a subsequent amination step to complete the synthesis.

  • Late-Stage Fluorination of an Aminated Precursor: In this strategy, the amino and methyl groups are established first, with the introduction of the fluorine atom as a later-stage transformation.

We will now delve into the specifics of each of these synthetic pathways.

Method 1: Late-Stage Amination of a Fluorinated Precursor

This synthetic route hinges on the preparation of a key intermediate, 2-bromo-3-fluoro-4-methylpyridine, which is then converted to the target molecule via catalytic amination. This strategy offers excellent control over the regiochemistry of fluorination.

Synthesis of the Key Intermediate: 2-Bromo-3-fluoro-4-methylpyridine

The synthesis of 2-bromo-3-fluoro-4-methylpyridine can be achieved from 2-hydroxy-3-nitro-4-methylpyridine, as detailed in the patent literature.[1]

Step 1: Bromination of 2-hydroxy-3-nitro-4-methylpyridine

  • To a solution of 2-hydroxy-3-nitro-4-methylpyridine (22.8 g, 0.148 mol) in 120 mL of acetonitrile, slowly add phosphorus oxybromide (84.1 g, 0.296 mol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture and carefully quench with an ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-nitro-4-methylpyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-bromo-3-nitro-4-methylpyridine from the previous step in ethanol.

  • Add Raney Nickel catalyst under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 3-amino-2-bromo-4-methylpyridine.

Step 3: Diazotization and Fluorination (Balz-Schiemann type reaction)

  • Dissolve the 3-amino-2-bromo-4-methylpyridine in anhydrous hydrogen fluoride (HF). The reaction vessel should be made of a material resistant to HF, such as polytetrafluoroethylene (PTFE).

  • Cool the solution to -78 °C and add sodium nitrite (1.1 equivalents) portion-wise.

  • After the addition is complete, allow the reaction to warm to a temperature between -5 °C and 5 °C and stir for 30 minutes.

  • Further, warm the reaction to between 30 °C and 70 °C for 30-60 minutes to facilitate the decomposition of the diazonium salt.

  • Cool the reaction mixture and carefully quench with an ice-water mixture.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to obtain 2-bromo-3-fluoro-4-methylpyridine as a faint yellow solid (Overall yield for the 3 steps is reported to be around 73.6%).[1]

Final Step: Catalytic Amination

With the key intermediate in hand, the final step is the introduction of the amino group at the 2-position. While a specific protocol for 2-bromo-3-fluoro-4-methylpyridine is not detailed in the provided search results, a general and effective method for the amination of 2-bromopyridines using aqueous ammonia and a copper catalyst can be adapted.[2]

  • In a Schlenk tube under an argon atmosphere, combine 2-bromo-3-fluoro-4-methylpyridine (1.0 mmol), copper(I) oxide (0.05 mmol), and potassium carbonate (0.2 mmol).

  • Add ethylene glycol (2 mL) and N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol).

  • Add aqueous ammonia (28% solution, 20 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 60-80 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

Method 1: Late-Stage Amination A 2-Hydroxy-3-nitro- 4-methylpyridine B 2-Bromo-3-nitro- 4-methylpyridine A->B  POBr3 C 3-Amino-2-bromo- 4-methylpyridine B->C  H2, Raney Ni D 2-Bromo-3-fluoro- 4-methylpyridine C->D  1. NaNO2, HF  2. Heat E 2-Amino-3-fluoro- 4-methylpyridine D->E  aq. NH3, Cu2O, DMEDA Method 2: Late-Stage Fluorination A 2-Cyanoacetamide + 4,4-Dimethoxy-2-butanone B 2-Hydroxy-3-cyano- 4-methylpyridine A->B  Condensation/  Cyclization C 2-Chloro-3-cyano- 4-methylpyridine B->C  POCl3 D 2-Chloro-4-methylnicotinamide C->D  H2SO4 E 2-Chloro-3-amino- 4-methylpyridine D->E  NaOCl, NaOH F 2-Amino-3-fluoro- 4-methylpyridine E->F  Fluorination (e.g., Schiemann)

References

A Comparative Guide to the Cost-Effectiveness of Synthesis Routes for 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-Fluoro-4-methylpyridine is a key structural motif in the development of novel therapeutics. The unique arrangement of its substituents—an amino group for hydrogen bonding, a fluorine atom to modulate pKa and metabolic stability, and a methyl group for steric and electronic influence—makes it a highly sought-after intermediate. The economic viability of synthesizing this compound is paramount for its application in large-scale drug discovery and development programs. This guide outlines and compares two potential synthetic routes, evaluating them on the basis of starting material cost, reaction efficiency, and overall practicality.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed and analyzed for the synthesis of this compound.

Route 1: Electrophilic Nitration of 3-Fluoro-4-methylpyridine followed by Reduction

This route commences with the commercially available, albeit more expensive, 3-Fluoro-4-methylpyridine. The core transformations involve the regioselective introduction of a nitro group at the 2-position, followed by its reduction to the desired amine.

Route 2: Multi-step Synthesis from 2-Chloro-3-amino-4-methylpyridine

This pathway begins with the more readily available and economical starting material, 2-Chloro-3-amino-4-methylpyridine. The key transformation is a diazotization of the amino group, followed by a Balz-Schiemann reaction to introduce the fluorine atom at the 3-position.

Route 1: Step-by-Step Protocol and Analysis

Experimental Protocol

Step 1: Nitration of 3-Fluoro-4-methylpyridine

  • To a cooled (0 °C) solution of fuming sulfuric acid (20% SO3), add 3-Fluoro-4-methylpyridine (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Add potassium nitrate (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 16 hours.

  • Cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of ~7-8 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Fluoro-2-nitro-4-methylpyridine.

Step 2: Reduction of 3-Fluoro-2-nitro-4-methylpyridine

  • To a solution of 3-Fluoro-2-nitro-4-methylpyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Experimental Choices

The choice of fuming sulfuric acid and potassium nitrate for nitration is a classic and effective method for the nitration of deactivated pyridine rings. The electron-withdrawing fluorine atom deactivates the ring, necessitating harsh reaction conditions. The subsequent reduction using tin(II) chloride is a reliable method for converting nitroarenes to anilines, known for its high yield and tolerance of various functional groups.

DOT Diagram: Route 1

Synthesis Route 1 start 3-Fluoro-4-methylpyridine intermediate 3-Fluoro-2-nitro-4-methylpyridine start->intermediate HNO3, H2SO4 product This compound intermediate->product SnCl2·2H2O, EtOH

Caption: Synthesis of this compound via nitration and reduction.

Route 2: Step-by-Step Protocol and Analysis

Experimental Protocol

Step 1: Diazotization of 2-Chloro-3-amino-4-methylpyridine

  • To a cooled (0 °C) solution of tetrafluoroboric acid (48% in water, 3.0 eq), add 2-Chloro-3-amino-4-methylpyridine (1.0 eq) portion-wise.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Collect the precipitated diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Balz-Schiemann Reaction

  • Gently heat the dry diazonium tetrafluoroborate salt under vacuum until nitrogen evolution ceases and the solid melts.

  • Allow the reaction to cool to room temperature.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Chloro-3-fluoro-4-methylpyridine.

Step 3: Ammonolysis of 2-Chloro-3-fluoro-4-methylpyridine

  • In a sealed tube, dissolve 2-Chloro-3-fluoro-4-methylpyridine (1.0 eq) in a 7N solution of ammonia in methanol.

  • Heat the mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Causality and Experimental Choices

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate. This reaction is often preferred for its operational simplicity, although yields can be variable. The subsequent nucleophilic aromatic substitution of the chloro group with ammonia requires high temperature and pressure due to the deactivated nature of the pyridine ring.

DOT Diagram: Route 2

Synthesis Route 2 start 2-Chloro-3-amino-4-methylpyridine intermediate1 Diazonium Tetrafluoroborate start->intermediate1 HBF4, NaNO2 intermediate2 2-Chloro-3-fluoro-4-methylpyridine intermediate1->intermediate2 Heat (Balz-Schiemann) product This compound intermediate2->product NH3, MeOH

Caption: Synthesis via diazotization, Balz-Schiemann reaction, and amination.

Comparative Analysis

The two proposed routes are compared based on several key metrics to determine their overall cost-effectiveness.

MetricRoute 1: Nitration/ReductionRoute 2: Balz-Schiemann/AminationJustification & Expert Insights
Starting Material Cost HigherLower3-Fluoro-4-methylpyridine is a specialty chemical with a higher cost per gram compared to the more common 2-Chloro-3-amino-4-methylpyridine.[1][2] This initial cost difference is a significant factor in the overall economic assessment.
Number of Steps 23A shorter synthetic route is generally more cost-effective due to reduced labor, solvent, and energy consumption. Route 1 has a clear advantage in this regard.
Overall Yield (Estimated) Moderate to GoodLower to ModerateNitration and reduction reactions on pyridine rings are often high-yielding. The Balz-Schiemann reaction can have variable and sometimes low yields, and the final high-pressure amination may also result in yield loss.
Reagent & Solvent Cost ModerateModerateBoth routes utilize common laboratory reagents and solvents. The cost of tetrafluoroboric acid in Route 2 is a notable expense.
Safety & Handling HighHighBoth routes involve hazardous materials. Route 1 uses fuming sulfuric and nitric acid, which are highly corrosive. Route 2 involves the isolation of a potentially unstable diazonium salt and a high-pressure amination step. Stringent safety protocols are mandatory for both.
Scalability More favorableLess favorableThe two-step nature and generally more reliable reactions of Route 1 make it more amenable to large-scale synthesis. The isolation and thermal decomposition of the diazonium salt in Route 2 can be challenging to scale up safely and efficiently.
Environmental Impact ModerateModerateBoth routes generate significant acidic and basic waste streams that require careful neutralization and disposal. The use of tin in Route 1 presents a heavy metal waste concern.

Conclusion and Recommendation

Based on the comprehensive analysis, Route 1, involving the nitration of 3-Fluoro-4-methylpyridine followed by reduction, is recommended as the more cost-effective and efficient strategy for the synthesis of this compound, particularly for larger-scale production.

While the initial cost of the starting material for Route 1 is higher, the shorter reaction sequence, likely higher overall yield, and greater scalability offset this initial investment. The reactions involved are well-understood and generally high-yielding, leading to a more predictable and economical process in the long run.

Route 2, while starting from a cheaper material, suffers from a greater number of steps and the inherent unpredictability and potential low yields of the Balz-Schiemann reaction. The safety concerns and scalability challenges associated with the diazonium salt intermediate and the high-pressure amination step further detract from its overall cost-effectiveness.

For research and development professionals, this guide provides a solid framework for making an informed decision on the synthetic strategy for this compound, balancing the immediate costs with the long-term efficiency and scalability of the chosen route.

References

A Comparative In-Silico Analysis of 2-Amino-3-Fluoro-4-methylpyridine as a Potential Inhibitor of Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Amino-3-Fluoro-4-methylpyridine, a promising small molecule, against established inhibitors of inducible nitric oxide synthase (iNOS). As researchers, scientists, and drug development professionals, understanding the subtle molecular interactions that govern ligand-protein binding is paramount. This document offers an in-depth, experimentally grounded perspective on the potential of this fluorinated aminopyridine derivative as a selective iNOS inhibitor.

The Rationale for Targeting Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes. However, its overproduction by the inducible isoform of nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases, septic shock, and some cancers. Consequently, the selective inhibition of iNOS over its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a keenly pursued therapeutic strategy to mitigate the detrimental effects of excessive NO while preserving its vital homeostatic functions. Aminopyridine scaffolds have shown considerable promise as potent and selective iNOS inhibitors, making this compound a molecule of significant interest.[1][2]

Comparative Ligand Analysis

To contextualize the potential of this compound, this guide will compare it against its parent compound, 2-Amino-4-methylpyridine, and two well-characterized, structurally distinct iNOS inhibitors: L-NAME and 7-Nitroindazole.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C6H7FN2126.131.1 (estimated)12
2-Amino-4-methylpyridineC6H8N2108.140.612
L-NAMEC7H15N5O4217.22-1.955
7-NitroindazoleC7H5N3O2163.131.813

The introduction of a fluorine atom in this compound is a key structural modification. Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, potentially influencing its binding affinity and selectivity for the iNOS active site. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.

In-Silico Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking study of this compound and its counterparts against human iNOS.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Preparation (PDB: 3NQS) Grid Grid Box Generation (Define active site) PDB->Grid Remove water, add polar hydrogens Ligand Ligand Preparation (SDF/MOL2) PDBQT Ligand Conversion (to PDBQT format) Ligand->PDBQT Energy minimization, assign charges Vina Molecular Docking (AutoDock Vina) Grid->Vina PDBQT->Vina Results Pose Generation & Scoring (Binding Affinity) Vina->Results Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Results->Interaction Visualize in PyMOL/Discovery Studio Comparison Comparative Analysis Interaction->Comparison G cluster_ligand This compound cluster_protein iNOS Active Site L Pyridine Ring Trp366 Trp366 L->Trp366 Pi-Pi Stacking Val346 Val346 L->Val346 Hydrophobic F Fluorine Pro344 Pro344 F->Pro344 Hydrophobic NH2 Amino Group Glu371 Glu371 NH2->Glu371 H-Bond

References

confirming the structure of 2-Amino-3-Fluoro-4-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 2-Amino-3-Fluoro-4-methylpyridine Derivatives

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a non-negotiable cornerstone of scientific rigor. The this compound scaffold is of significant interest due to its prevalence in medicinally relevant molecules. The introduction of a fluorine atom, while often beneficial for metabolic stability and binding affinity, introduces specific challenges and nuances to structural elucidation. This guide provides a comparative analysis of the primary analytical techniques, offering field-proven insights and a logical, self-validating workflow for unambiguous structural confirmation.

The Imperative of Orthogonal Techniques

No single analytical method can provide a complete and infallible picture of a molecule's structure. A robust structural confirmation relies on an orthogonal approach, where disparate techniques are used to cross-validate findings. For fluorinated aminopyridines, the three pillars of characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique piece of the puzzle—connectivity, elemental composition, and definitive three-dimensional arrangement, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and electronic environment of atoms in a solution-state molecule. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise & Causality: Why a Multi-Nuclear Approach is Critical

The fluorine atom at the 3-position and the amino group at the 2-position create a distinct electronic environment that is highly sensitive to substitution elsewhere on the pyridine ring.

  • ¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals include the aromatic protons and the methyl group protons. The coupling of these protons to the neighboring ¹⁹F nucleus (JHF coupling) is a critical piece of evidence, confirming the proximity of the fluorine atom.

  • ¹³C NMR: Reveals the carbon skeleton. The carbon atom directly bonded to fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 200-250 Hz, which is an unmistakable indicator of a C-F bond. Longer-range couplings (ⁿJCF) to other carbons in the ring provide further powerful constraints on the structure.

  • ¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive and direct method for observing the fluorine environment.[1] The chemical shift of the fluorine signal is exquisitely sensitive to its electronic surroundings, making it a valuable probe for confirming successful modification of the derivative.

A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) is required to link all these individual pieces of data together into a coherent structure, mapping out the full H-C-N-F framework.

Table 1: Representative NMR Data for a Substituted this compound Scaffold
NucleusTypical Chemical Shift (ppm)Key Coupling Constants (Hz)Insights Provided
¹H
Aromatic CH6.5 - 8.0³JHH = 5-8 Hz; ³JHF, ⁴JHF = 1-10 HzConfirms pyridine ring protons and their proximity to fluorine.
Methyl CH₃2.2 - 2.6⁴JHH, ⁴JHF = 1-3 HzIdentifies the methyl group and its position.
Amino NH₂5.0 - 7.0 (broad)N/APresence of the amino group; signal can exchange with D₂O.
¹³C
C-F (C3)150 - 165¹JCF = 220-250 HzDefinitive evidence of the C-F bond.[2]
C-NH₂ (C2)155 - 165²JCF = 15-25 HzConfirms the carbon bearing the amino group is adjacent to the fluorinated carbon.
Aromatic C110 - 150ⁿJCF = 1-20 HzDefines the rest of the pyridine ring skeleton.
Methyl C15 - 25³JCF = 3-5 HzConfirms C4 position of the methyl group.
¹⁹F -120 to -150³JFH, ⁴JFH = 1-10 HzDirect observation of the fluorine atom's electronic environment.

Note: Chemical shifts are highly dependent on the solvent and the specific nature of other substituents on the pyridine ring.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

  • Data Acquisition: Acquire a standard suite of spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR (1D)

    • ¹³C{¹H} NMR (1D Proton Decoupled)

    • ¹⁹F NMR (1D)

    • 2D COSY (¹H-¹H Correlation)

    • 2D HSQC (¹H-¹³C one-bond Correlation)

    • 2D HMBC (¹H-¹³C long-range Correlation)

  • Data Analysis:

    • Assign the proton signals using COSY and their multiplicities.

    • Assign the carbon signals directly attached to protons using the HSQC spectrum.

    • Use the HMBC spectrum to establish long-range (2-3 bond) correlations, piecing together the molecular fragments. For example, a correlation from the methyl protons to C3, C4, and C5 would confirm the C4 position of the methyl group.

    • Analyze C-F and H-F coupling constants to confirm the fluorine position.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Assignment Prep Dissolve 5-10 mg in 0.6 mL solvent (e.g., DMSO-d6) Acq_1D 1D Spectra: ¹H, ¹³C, ¹⁹F Prep->Acq_1D Acq_2D 2D Spectra: COSY, HSQC, HMBC Acq_1D->Acq_2D Analysis_H Assign ¹H using COSY Acq_2D->Analysis_H Analysis_C Assign ¹³C using HSQC Analysis_H->Analysis_C Analysis_Connect Establish Connectivity using HMBC Analysis_C->Analysis_Connect Analysis_F Confirm Fluorine Position via J-Coupling (¹JCF, nJCF, nJHF) Analysis_Connect->Analysis_F Structure Proposed Structure Analysis_F->Structure

Caption: Workflow for structural elucidation using multi-nuclear NMR.

Mass Spectrometry (MS): Confirming Elemental Composition

Mass spectrometry provides the exact mass of a molecule, which is used to determine its elemental composition. For novel derivatives, High-Resolution Mass Spectrometry (HRMS) is the industry standard.

Expertise & Causality: The Power of High Resolution

Nominal mass spectrometry might give a molecular weight of, for example, 250. However, HRMS can provide a mass of 250.1234. This high precision allows for the calculation of a unique elemental formula (CₓHᵧFₙNₒOₚ) that fits the measured mass, effectively ruling out other possibilities. The presence of halogens like fluorine can be identified through their unique isotopic patterns, though fluorine itself is monoisotopic.[4][5]

Fragmentation patterns observed in MS/MS experiments can also provide structural clues. The pyridine ring is relatively stable, but characteristic losses (e.g., loss of HCN, methyl radical) can help confirm the core structure.[6]

Table 2: Comparison of Ionization Techniques for Aminopyridine Derivatives
TechniqueAcronymPrincipleBest For
Electrospray Ionization ESISoft ionization in solutionPolar, non-volatile compounds. Excellent for generating protonated molecules [M+H]⁺ of aminopyridines.
Atmospheric Pressure Chemical Ionization APCIGas-phase chemical ionizationLess polar compounds than ESI, good for thermal stability.
Electron Ionization EIHard ionization by electron beamVolatile, thermally stable compounds. Provides rich fragmentation data for library matching but may not show a molecular ion.
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatography (LC): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate the compound from any impurities. This ensures the mass spectrum is of a pure substance.

  • Mass Spectrometry (MS):

    • Analyze the column eluent using an HRMS instrument (e.g., Orbitrap or TOF).

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion.

  • Data Validation: Ensure the mass error between the measured and theoretical mass is less than 5 ppm. The resulting elemental composition must match the expected formula.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_separation Separation & Ionization cluster_analysis Data Analysis Prep Prepare dilute solution (~1-10 µg/mL) in mobile phase LC LC Separation (e.g., C18 column) Prep->LC Ionization Ionization (e.g., ESI+) LC->Ionization HRMS HRMS Detection (TOF or Orbitrap) Ionization->HRMS Mass Measure Accurate Mass of [M+H]⁺ HRMS->Mass Formula Calculate Elemental Composition (<5 ppm error) Mass->Formula Composition Confirmed Formula Formula->Composition

Caption: Workflow for confirming elemental composition using LC-HRMS.

X-ray Crystallography: The Unambiguous 3D Structure

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[7][8]

Expertise & Causality: The Gold Standard

While NMR powerfully defines connectivity and MS confirms the elemental formula, neither can definitively establish stereochemistry or reveal subtle geometric parameters with the certainty of crystallography. For complex derivatives or cases where NMR data is ambiguous, a crystal structure serves as the final arbiter. The primary challenge is often not the analysis itself, but the experimental difficulty of growing diffraction-quality single crystals.

Experimental Protocol: Single-Crystal Growth and Analysis
  • Purification: The compound must be highly pure (>99%). Impurities can inhibit crystal growth.

  • Crystal Growth:

    • Screen various solvents and solvent combinations (e.g., methanol, ethanol, ethyl acetate, hexane).

    • Employ common crystallization techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a "poor" solvent (an anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Data Collection: Carefully mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. Collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model with atomic coordinates. The crystal structure of the related 2-amino-4-methylpyridin-1-ium salt has been reported, demonstrating the feasibility of this technique for this class of compounds.[9]

Crystallography Workflow Diagram

XRay_Workflow Purify Purify Compound (>99%) Grow Grow Single Crystals (e.g., Vapor Diffusion) Purify->Grow Collect X-ray Diffraction Data Collection Grow->Collect Solve Structure Solution & Refinement Collect->Solve Structure_3D Definitive 3D Structure (Bond Lengths, Angles) Solve->Structure_3D

Caption: Workflow for definitive 3D structure determination via X-ray crystallography.

An Integrated, Self-Validating Strategy

The true power of these techniques is realized when they are integrated into a logical workflow where each step validates the last. This creates a self-validating system that ensures the highest confidence in the final structure.

Table 3: Comparative Guide to Core Analytical Techniques
FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Information Atomic connectivity, electronic environmentElemental composition, molecular weightAbsolute 3D structure, stereochemistry, packing
Sample State SolutionSolid or Solution (after LC)Solid (single crystal)
Sample Amount 5-10 mg< 1 mg< 1 mg (but requires bulk for screening)
Destructive? NoYes (typically)No (crystal is preserved)
Key Strength Detailed map of the molecular frameworkUnambiguous molecular formula"Gold standard" for 3D structure
Key Limitation Can be ambiguous for complex stereochemProvides no connectivity informationRequires a suitable single crystal
The Recommended Workflow

This workflow ensures that data from each stage is consistent with the next, providing a robust and defensible structural assignment.

Integrated_Workflow Integrated Structural Confirmation Workflow cluster_initial Step 1: Purity & Formula cluster_connectivity Step 2: Connectivity cluster_validation Step 3: Cross-Validation cluster_final Step 4: Definitive Confirmation (If Required) LCMS LC-HRMS Analysis Formula Confirm Elemental Formula & Purity LCMS->Formula NMR 1D & 2D NMR Analysis (¹H, ¹³C, ¹⁹F, COSY, HMBC) Formula->NMR Connectivity Determine Connectivity & Propose Structure NMR->Connectivity Validate Does NMR structure match HRMS formula? Connectivity->Validate XRay Single-Crystal X-ray Crystallography Validate->XRay Yes, but ambiguity remains (e.g. stereo) Final_Structure Unambiguous 3D Structure Validate->Final_Structure Yes, unambiguous XRay->Final_Structure

Caption: A self-validating workflow combining MS, NMR, and Crystallography.

Conclusion

Confirming the structure of this compound derivatives demands a meticulous, multi-faceted analytical approach. Beginning with LC-HRMS to establish purity and the correct elemental formula provides a foundational check. A comprehensive suite of 1D and 2D NMR experiments is then used to piece together the atomic connectivity, leveraging the unique spectral signatures imparted by the fluorine atom. Finally, for cases of ambiguity or the need for absolute stereochemical assignment, single-crystal X-ray crystallography provides the definitive answer. By following this integrated, self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development and scientific inquiry.

References

A Senior Application Scientist's Guide to 2-Amino-3-Fluoro-4-methylpyridine: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as altered basicity, enhanced metabolic stability, and modified lipophilicity—offer a powerful toolkit for optimizing lead compounds. Among the vast array of fluorinated building blocks, 2-Amino-3-Fluoro-4-methylpyridine has emerged as a particularly valuable synthon. Its specific arrangement of a nucleophilic amino group, an electron-withdrawing fluorine atom, and an electron-donating methyl group on a pyridine core presents a unique combination of electronic and steric properties.

This guide provides an in-depth, objective comparison of this compound against key alternative building blocks. We will dissect the causality behind its performance in pivotal synthetic transformations and its impact on critical drug-like properties, supported by experimental data and established chemical principles. Our objective is to equip you, the researcher, with the field-proven insights necessary to make informed decisions when selecting building blocks for your discovery programs.

Physicochemical Properties: The Fluorine and Methyl Dichotomy

The introduction of fluorine and methyl groups onto the 2-aminopyridine core profoundly influences its fundamental physicochemical parameters. These properties, namely basicity (pKa) and lipophilicity (logP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

The fluorine atom at the 3-position, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This effect significantly reduces the electron density on the pyridine ring and, consequently, lowers the basicity of the ring nitrogen. In contrast, the methyl group at the 4-position has a modest electron-donating effect, which slightly counteracts the influence of the fluorine. This modulation of pKa is a critical design element; reduced basicity can mitigate off-target effects at aminergic G-protein coupled receptors (GPCRs), a common liability for amine-containing compounds.

Lipophilicity is similarly affected. While fluorination often increases logP, the effect is highly dependent on the molecular context. The introduction of a single fluorine atom may only modestly increase lipophilicity compared to more heavily fluorinated analogues like trifluoromethyl-substituted pyridines.

Table 1: Comparative Physicochemical Properties of 2-Aminopyridine Building Blocks

CompoundStructurePredicted pKaPredicted logPRationale for Physicochemical Profile
This compound this compound~4.5 - 5.5~1.2 - 1.6The 3-fluoro group significantly reduces basicity via induction. The 4-methyl group provides a slight counteracting electron-donating effect. Lipophilicity is moderately increased by the fluorine atom.
2-Amino-4-methylpyridine2-Amino-4-methylpyridine7.480.93The non-fluorinated analog exhibits higher basicity due to the combined electron-donating effects of the amino and methyl groups. It is less lipophilic than its fluorinated counterpart.
2-Amino-3-fluoropyridine2-Amino-3-fluoropyridine~4.0 - 5.0~0.8 - 1.2Lacking the electron-donating methyl group, this isomer is expected to be less basic than the title compound.
2-Amino-5-fluoro-4-methylpyridine2-Amino-5-fluoro-4-methylpyridine~5.0 - 6.0~1.2 - 1.6The fluorine at the 5-position has a less pronounced inductive effect on the ring nitrogen compared to the 3-position, resulting in a higher pKa.

Note: Predicted values are estimations based on computational models and data from analogous compounds. Experimental verification is recommended.

Reactivity in Key Cross-Coupling Reactions

The utility of a building block is defined by its performance in robust, versatile chemical transformations. We will benchmark this compound in two of the most critical C-C and C-N bond-forming reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. For these comparisons, we will consider the reactivity of the corresponding bromo-substituted derivatives, which are common precursors for such reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures. The success of this palladium-catalyzed reaction is highly dependent on the electronic and steric environment of the aryl halide.

When considering a substrate like 2-Amino-5-bromo-3-fluoro-4-methylpyridine, the electronic effects of the substituents play a key role. The amino group at the 2-position is strongly electron-donating, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond. The 3-fluoro and 4-methyl groups will further modulate the electron density of the ring.

Comparative Performance in Suzuki-Miyaura Coupling

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine with Various Arylboronic Acids

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine78

Data is based on a highly analogous system and serves as a strong indicator of expected performance.

Based on electronic principles, the reactivity of bromo-substituted isomers in Suzuki coupling is expected to follow the trend: 2-Amino-5-bromo-4-methylpyridine > 2-Amino-5-bromo-3-fluoro-4-methylpyridine > 2-Amino-3-bromo-4-methylpyridine . The electron-withdrawing fluorine in the 3-position is expected to slightly decrease the rate of oxidative addition compared to the non-fluorinated analog. The 3-bromo isomer is generally less reactive due to steric hindrance from the adjacent amino and methyl groups.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a bromo-substituted this compound with an arylboronic acid.

  • Materials:

    • Bromo-2-Amino-3-Fluoro-4-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₃PO₄ (2.5 equiv)

    • 1,4-Dioxane/Water (4:1, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add the bromo-aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The efficiency of this reaction is sensitive to the choice of catalyst, ligand, and base, particularly when using electron-rich and potentially coordinating substrates like aminopyridines.

For a substrate such as 2-Amino-5-bromo-3-fluoro-4-methylpyridine, the free amino group can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) is often crucial to promote the desired reductive elimination over catalyst inhibition.

Comparative Performance in Buchwald-Hartwig Amination

Similar to the Suzuki coupling, direct comparative data for our target molecule is scarce. The following protocol is a robust, well-established method for the Buchwald-Hartwig amination of the analogous 2-Amino-5-bromo-4-methylpyridine.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Materials:

    • Bromo-2-Amino-3-Fluoro-4-methylpyridine (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the bromo-aminopyridine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Impact on Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage.

For this compound, the fluorine at the 3-position and the methyl group at the 4-position can both influence metabolic fate. The fluorine atom can shield adjacent positions from metabolic attack. The methyl group, while potentially a site of oxidation itself (to a hydroxymethyl or carboxylic acid metabolite), its presence can also influence the binding orientation of the molecule within a CYP active site.

Table 3: Predicted Metabolic Stability Profile

CompoundPredicted Metabolic HotspotsExpected Metabolic StabilityRationale
This compound C5-position, N-oxidation, methyl group oxidationModerate to HighThe 3-fluoro group blocks a potential site of aromatic hydroxylation. The remaining C5 position is a likely site of oxidation. The methyl group is another potential metabolic soft spot.
2-Amino-4-methylpyridineC3, C5, and C6 positions, N-oxidation, methyl group oxidationLow to ModerateLacking the fluorine shield, this molecule has more available sites for CYP-mediated hydroxylation, likely leading to faster clearance.
3-Fluoro-4-aminopyridineC5-position, N-oxidationModerateStudies on this closely related compound have shown that it is metabolized by CYP2E1 to 5-hydroxy-3F4AP and the corresponding N-oxide, indicating that these are probable metabolic pathways for our title compound as well.[1][2]

Workflow for Assessing Metabolic Stability

G cluster_0 In Vitro Metabolism Assay A Incubate Compound with Human Liver Microsomes (HLM) B Include NADPH as a Cofactor C Quench Reaction at Multiple Time Points D Analyze Supernatant by LC-MS/MS E Quantify Parent Compound Remaining F Calculate Half-Life (t½) and Intrinsic Clearance (Clint)

Conclusion and Strategic Recommendations

This compound is a highly valuable and strategic building block for drug discovery. Its unique substitution pattern offers a compelling balance of modulated physicochemical properties and versatile reactivity.

Key strategic advantages of employing this compound include:

  • pKa Attenuation: The 3-fluoro substituent provides a reliable method for reducing pyridine basicity, a crucial step in mitigating off-target liabilities and improving the overall developability profile of a drug candidate.

  • Enhanced Metabolic Stability: By blocking a potential site of oxidative metabolism, the 3-fluoro group can significantly improve the pharmacokinetic profile of a molecule, leading to a longer half-life and potentially lower required doses.

  • Vector for Further Diversification: The amino group serves as a key handle for building out molecular complexity, commonly seen in the synthesis of kinase inhibitors and other targeted therapeutics.

In comparison to its alternatives:

  • vs. 2-Amino-4-methylpyridine: The fluorinated analog offers a distinct advantage in terms of reduced basicity and likely improved metabolic stability, albeit with a potential for slightly reduced reactivity in certain cross-coupling reactions.

  • vs. Other Fluorinated Isomers: The specific placement of the fluorine at the 3-position provides a more pronounced effect on the pKa of the ring nitrogen compared to more distal positions like C5.

The choice between these building blocks should be a data-driven decision based on the specific goals of the drug discovery program. If reducing basicity and blocking a known metabolic hotspot are key objectives, this compound presents a superior option over its non-fluorinated counterpart.

By understanding the interplay of the electronic and steric effects of the substituents, medicinal chemists can rationally design and synthesize novel molecules with improved therapeutic potential. This guide serves as a foundational resource to aid in that critical decision-making process.

References

Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Key Pharmaceutical Intermediate

Abstract

This guide provides a comprehensive comparison of analytical methods for the quantitative determination and purity assessment of 2-Amino-3-Fluoro-4-methylpyridine, a crucial building block in pharmaceutical synthesis. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed analytical techniques. This document summarizes key performance data, details experimental protocols, and visualizes critical workflows to aid researchers, scientists, and drug development professionals in the selection and implementation of appropriate analytical methodologies. The principles and practices outlined are grounded in the latest International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Critical Role of Analytical Validation

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry due to its utility as a scaffold in the synthesis of various biologically active molecules. The purity and quality of this intermediate can profoundly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for its characterization and quality control.

The cross-validation of analytical techniques is a critical process in pharmaceutical analysis that ensures the reliability, consistency, and accuracy of results when comparing different analytical procedures.[11] This is particularly important when transferring a method between laboratories or when a new method is proposed to replace an existing one. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which encompass parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][6][8]

This guide will delve into the practical application of these principles for this compound, offering a comparative analysis of HPLC and GC-MS methodologies.

Foundational Analytical Techniques: A Comparative Overview

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a polar, semi-volatile compound like this compound, both HPLC and GC-MS present viable options, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pyridine derivatives.[12][13] A reversed-phase HPLC method is typically the first line of approach for such analyses.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[14] For polar compounds like this compound, derivatization may be necessary to enhance volatility and improve chromatographic performance.[15]

Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Comparative Performance Data

The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Specificity High, but may require peak purity analysis.Very High, mass spectral data provides definitive identification.HPLC-UV relies on retention time and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores. GC-MS provides a unique mass spectrum for each compound, offering a higher degree of certainty in identification.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.Can achieve pg/mL to low ng/mL levels, especially with selected ion monitoring (SIM).The mass spectrometer is an inherently more sensitive detector than a UV detector, allowing for the detection and quantification of trace-level impurities.
Linearity (R²) ≥ 0.999≥ 0.995Both techniques can demonstrate excellent linearity over a defined concentration range, a critical requirement for accurate quantification.[4]
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Both methods, when properly validated, can provide high accuracy. The slightly wider acceptable range for GC-MS can be attributed to the potential for variability introduced during derivatization and injection.[2]
Precision (%RSD) ≤ 2%≤ 5%HPLC generally offers superior precision due to the highly reproducible nature of modern liquid chromatography systems. The multi-step process of GC-MS (including potential derivatization) can introduce more variability.
Sample Throughput Moderate to HighModerateHPLC methods can often be optimized for faster run times. GC-MS, particularly if derivatization is required, can be more time-consuming per sample.
Cost & Complexity LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS systems. The operation of a GC-MS also requires a higher level of technical expertise.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity determination and assay of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier for MS compatibility if needed)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting point is a 50:50 (v/v) mixture.

  • Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 270 nm for pyridine derivatives).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and quantification of this compound, including a derivatization step to improve volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Reagents:

  • A suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • A suitable solvent (e.g., Dichloromethane or Acetonitrile)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent.

  • Derivatization: a. To a known volume of the standard or sample solution in a vial, add an excess of the derivatizing agent. b. Cap the vial tightly and heat at a specified temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction. c. Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Analysis: Inject the derivatized standard and sample solutions. Identify the compound based on its retention time and mass spectrum. Quantify using a calibration curve generated from the derivatized standards in SIM mode.

Visualization of Workflows and Logical Relationships

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method according to ICH guidelines.[4]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalized Method MD Method Development (Column, Mobile Phase, etc.) MO Method Optimization (Peak Shape, Resolution) MD->MO Specificity Specificity (Peak Purity) MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FM Validated HPLC Method Robustness->FM

Caption: Workflow for HPLC Method Validation.

GC-MS Analysis with Derivatization Workflow

This diagram outlines the key steps involved in the GC-MS analysis of this compound, including the critical derivatization step.

GCMS_Workflow Start Sample/Standard Weighing Dissolution Dissolution in Solvent Start->Dissolution Derivatization Derivatization Reaction (e.g., Silylation) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis End Reportable Result Data_Analysis->End

Caption: Workflow for GC-MS Analysis with Derivatization.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will depend on the specific analytical needs and available resources.

  • For routine quality control, purity assessment, and assay, a validated RP-HPLC method is often the more practical and cost-effective choice. Its high precision and robustness make it ideal for release testing of raw materials and intermediates.

  • For impurity identification, trace-level analysis, and confirmatory testing, GC-MS is the superior technique. Its high specificity and sensitivity are invaluable for characterizing unknown impurities and ensuring the absence of potentially genotoxic byproducts.

Ultimately, a comprehensive analytical strategy for this compound may involve the use of both techniques. HPLC can be employed for routine analysis, while GC-MS can be used for method validation, impurity profiling, and in-depth investigations. This dual-pronged approach provides a self-validating system that ensures the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-Fluoro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 2-Amino-3-Fluoro-4-methylpyridine is critical for innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally sound management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are built on the foundational principles of chemical safety, risk mitigation, and regulatory compliance.

Hazard Identification & Risk Assessment: Understanding the Molecule

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is a substituted pyridine derivative, and its hazard profile is dictated by its distinct functional groups: the pyridine ring, an amino group, and a fluorine atom.

  • Pyridine Core : Pyridine and its derivatives are often volatile, flammable, and possess a strong, unpleasant odor.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2]

  • Amino Group (-NH2) : Aminopyridines can exhibit significant toxicity.[3] Exposure may lead to excitability, an increased heart rate, and other systemic effects.

  • Fluoro Group (-F) : The presence of fluorine makes this a halogenated organic compound .[4][5] This is a critical classification for disposal, as improper thermal treatment of halogenated organics can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[4]

Given these characteristics, this compound must be treated as a hazardous waste, likely exhibiting characteristics of toxicity.[6][7] The U.S. Environmental Protection Agency (EPA) mandates the proper identification and management of such wastes under the Resource Conservation and Recovery Act (RCRA).[6][8]

Hazard ClassDescriptionPrimary Concern
Acute Toxicity Based on analogs, this compound is likely toxic if swallowed, in contact with skin, or inhaled.[9][10]Immediate health effects upon exposure.
Skin/Eye Irritation Causes skin and serious eye irritation.[11]Localized tissue damage upon contact.
Halogenated Organic Contains fluorine, a halogen. Combustion requires specific conditions to prevent toxic byproducts.[4][12]Environmental persistence and formation of dioxins/furans.
Incompatibility Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13][14]Violent reactions, release of toxic fumes.

Immediate Safety Protocols: Pre-Disposal Handling and Spill Response

Before disposal, safe handling and readiness for emergencies are paramount. All laboratory personnel handling this compound must be trained on its hazards and the proper procedures for its use and disposal.[15][16][17]

Personal Protective Equipment (PPE) & Engineering Controls

Adherence to proper PPE and engineering controls is non-negotiable to minimize exposure.[18][19]

Control MeasureSpecificationRationale
Engineering Chemical Fume HoodAlways handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][19]
Eye Protection Chemical Splash Goggles / Face ShieldProtects eyes from splashes and airborne particles.[1][9][19]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin absorption.[2][19] Latex gloves are not suitable.[2]
Body Protection Lab CoatPrevents contact with clothing and skin.[19]
Respiratory NIOSH-approved RespiratorRequired if working outside a fume hood or if dust/aerosols are generated.
Spill Response Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination. Spill cleanup materials should themselves be treated as hazardous waste.[20]

For Small Spills (< 1 gram):

  • Evacuate & Alert : Alert personnel in the immediate area.

  • Don PPE : Wear the full PPE specified above.

  • Containment : Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[1][21] Do not use combustible materials like paper towels.

  • Collection : Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[14] Avoid creating dust.[9][14]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health & Safety (EH&S) department.[13]

For Large Spills (> 1 gram):

  • Evacuate : Immediately evacuate the laboratory.

  • Isolate : Close the doors to the affected area and prevent entry.

  • Alert : Contact your institution's emergency response and EH&S department immediately.[13] Do not attempt to clean up a large spill without specialized training and equipment.

The Core Disposal Workflow: A Step-by-Step Guide

Disposal of this compound is not a matter of simple chemical neutralization in the lab. Due to its halogenated nature, it requires a formal, regulated disposal pathway. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer .[20][22][23]

DisposalWorkflow start Waste Generated (Pure compound, contaminated labware, or spill cleanup debris) characterize Step 1: Characterize & Segregate Treat as Toxic & Halogenated Organic Waste. Segregate from acids and oxidizers. start->characterize containerize Step 2: Containerize & Label Use compatible, sealed container. Attach 'Hazardous Waste' label. characterize->containerize saa Step 3: Accumulate in SAA Store at or near point of generation. Keep container closed. containerize->saa pickup Step 4: Arrange Professional Disposal Contact EH&S for waste pickup. Complete waste manifest. saa->pickup end_node Final Disposal: High-Temperature Incineration (>1100°C) by a licensed facility. pickup->end_node

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Characterization and Segregation

As established, this compound is a hazardous waste. It must be segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[24]

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[25] Plastic is often preferred for solid waste.[25]

  • Label Immediately : As soon as the first particle of waste enters the container, it must be labeled.[20] The label must include:

    • The words "Hazardous Waste".[24]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[24]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[24]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location—a Satellite Accumulation Area (SAA)—for storing hazardous waste.[24][25]

  • Location : The SAA must be at or near the point of waste generation.[24][25]

  • Container Management : The waste container must be kept closed at all times except when adding waste.[6][20][24] This is a common regulatory violation.[6]

  • Quantity Limits : Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely hazardous waste).[25]

Step 4: Arranging for Professional Disposal

All hazardous waste must be disposed of through your institution's designated hazardous waste management program, typically managed by the EH&S department.[20]

  • Request Pickup : Submit a chemical waste collection request as soon as your container is ready for pickup.[20]

  • Documentation : You will likely need to complete a hazardous waste manifest, which tracks the waste from your lab ("cradle") to its final disposal site ("grave").[8]

The Causality of Incineration

The mandated disposal method for halogenated organic compounds is high-temperature incineration.[26] The reason is twofold:

  • Complete Destruction : Temperatures of at least 1100°C are required to ensure the complete breakdown of the halogenated organic structure.[12] This high temperature prevents the formation of toxic and environmentally persistent byproducts like polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).[4]

  • Byproduct Scrubbing : The incineration process generates acidic gases (in this case, hydrogen fluoride from the fluorine atom). Licensed disposal facilities are equipped with sophisticated scrubbers and filtration systems to neutralize these acidic gases and capture any particulate matter before they are released into the atmosphere.[27]

Decontamination and Empty Container Disposal

Even an "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.[20]

  • Triple Rinsing : A container can be considered non-hazardous if it is triple-rinsed with a suitable solvent that can dissolve the compound.

  • Rinsate as Waste : Crucially, the rinsate (the solvent used for rinsing) is now hazardous waste and must be collected and disposed of following the same workflow described above.

  • Defacing and Disposal : Once triple-rinsed, the empty container should have its label completely defaced or removed before being discarded in the regular trash.[20]

By adhering to this comprehensive guide, you fulfill your professional and ethical obligations, ensuring that your vital research does not come at the cost of safety or environmental integrity.

References

Mastering the Safe Handling of 2-Amino-3-Fluoro-4-methylpyridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Amino-3-Fluoro-4-methylpyridine (CAS No. 1003710-35-7), a key building block in modern synthetic chemistry. By understanding the "why" behind each procedural step, you will be equipped to manage this compound with confidence and precision.

Hazard Assessment: Understanding the Risks

This compound is classified with specific hazard statements that dictate the necessary safety precautions. According to its Safety Data Sheet (SDS), the primary hazards include:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications stem from the chemical's reactivity and its ability to interact with biological tissues. The amino and fluoro groups on the pyridine ring influence its chemical properties, making it a potential irritant upon contact. While specific occupational exposure limits (OELs) have not been established for this compound, data for the parent compound, pyridine, can serve as a conservative proxy for ensuring high standards of safety. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour workday.[4][5]

The Core Protective Ensemble: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. Each component is selected to counteract a specific hazard posed by this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound must occur within a properly functioning and certified chemical fume hood.[6][7] This is the most critical engineering control to mitigate respiratory exposure by capturing vapors and dust at the source.

Personal Protective Equipment (PPE) Specifications
PPE ComponentSpecificationRationale and Expert Insight
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Pyridine and its derivatives can be absorbed through the skin.[8] While latex gloves offer poor chemical resistance, nitrile and neoprene provide a robust barrier.[7] Always double-glove when handling neat material and change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldThe compound is a serious eye irritant.[1] Standard safety glasses are insufficient as they do not protect against splashes. Chemical splash goggles that form a seal around the eyes are mandatory.[7] A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat made of a flame-resistant material like Nomex or treated cotton protects against incidental skin contact from spills and splashes.[6][7]
Respiratory Protection NIOSH-approved Respirator (if necessary)While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be required for large-scale operations, spill cleanup, or if engineering controls are insufficient.[3][9] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

Operational Protocol: A Step-by-Step Handling Guide

This protocol ensures that each step, from preparation to use, is conducted with the highest level of safety.

Preparation Phase:

  • Designate an Area: Clearly mark the specific area within the fume hood where the work will occur.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, reaction vessels) and waste containers are present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed, within a 10-second travel distance.[10]

  • Don PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

Handling Phase:

  • Weighing: If the compound is a solid, carefully weigh it in a disposable weigh boat. Avoid creating dust. Use a spatula to gently transfer the material. Do not use a brush, which can aerosolize particles.

  • Dispensing: Keep the container tightly closed when not in use.[1][7] Ground and secure containers when transferring to prevent static discharge, which can be an ignition source for flammable solvents used in the procedure.[11]

  • In-Reaction Use: Once the compound is added to the reaction, keep the vessel closed to the extent possible.

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Designate Work Area in Fume Hood B Assemble All Equipment & Waste Containers A->B C Verify Eyewash/Shower Accessibility B->C D Don Full PPE Ensemble C->D E Carefully Weigh/Dispense Chemical D->E F Keep Containers Closed E->F G Add to Reaction Vessel F->G H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Emergency & Disposal Plans: Managing Contingencies

Spill Response

Immediate and correct action is crucial in the event of a spill.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills within a fume hood, use an absorbent material like sand, vermiculite, or a commercial spill kit to contain the substance.[6] Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

This decision tree guides the appropriate response to a chemical spill.

G spill Spill Occurs is_major Is the spill large or outside of a fume hood? spill->is_major small_spill Small Spill Protocol is_major->small_spill No large_spill Large Spill Protocol is_major->large_spill Yes contain Contain with absorbent material (e.g., vermiculite) small_spill->contain evacuate Evacuate immediate area large_spill->evacuate collect Collect into sealed waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate alert Alert EH&S / Emergency Response evacuate->alert secure Secure area and await trained responders alert->secure

Caption: Decision workflow for spill response management.

Exposure Protocol
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal Plan

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[10]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[1]

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[1] Do not pour this chemical down the drain.[1][8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.